molecular formula C28H36N6O10 B8192760 MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Cat. No.: B8192760
M. Wt: 616.6 g/mol
InChI Key: SODPQQOBNODMSG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a useful research compound. Its molecular formula is C28H36N6O10 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPQQOBNODMSG-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a sophisticated bifunctional linker, integral to the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker component is critical, as it must remain stable in systemic circulation and then selectively release the cytotoxic payload within the target cancer cells.

This technical guide provides a comprehensive overview of the synthesis of this compound. This linker features a maleimidocaproyl (MC) group for conjugation to thiol-containing residues on an antibody, a cathepsin-cleavable Gly-Gly-Phe-Gly tetrapeptide sequence, and a hydrophilic aminomethyl ether acetic acid moiety that can be conjugated to a drug. The synthesis is primarily based on established solid-phase peptide synthesis (SPPS) methodologies, followed by solution-phase modifications.

Synthesis Overview

The synthesis of this compound can be conceptually divided into three main stages:

  • Solid-Phase Synthesis of the Tetrapeptide Backbone: The Gly-Gly-Phe-Gly peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

  • N-Terminal Modification: The N-terminus of the resin-bound peptide is functionalized with the maleimidocaproyl (MC) group.

  • C-Terminal Functionalization and Cleavage: The peptide is cleaved from the resin with a concurrent or subsequent modification to introduce the aminomethyl ether acetic acid moiety at the C-terminus.

The following sections provide detailed experimental protocols for each stage, along with representative quantitative data and characterization methods.

Experimental Protocols

Stage 1: Solid-Phase Peptide Synthesis of H₂N-Gly-Gly-Phe-Gly-Resin

This stage focuses on the sequential assembly of the tetrapeptide on a solid support. A Rink Amide resin is typically chosen to yield a C-terminal amide upon cleavage.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh
Fmoc-Gly-OHVariousPeptide synthesis grade
Fmoc-Phe-OHVariousPeptide synthesis grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent grade
1-Hydroxybenzotriazole (HOBt)VariousReagent grade
Piperidine (B6355638)VariousReagent grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Diisopropylethylamine (DIPEA)VariousReagent grade

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc-Glycine Coupling (First Amino Acid):

    • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Drain the DMF from the swollen resin and add the activated Fmoc-Gly-OH solution.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Subsequent Amino Acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH):

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Gly).

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection as described in step 3 to yield the free N-terminal amine.

  • Resin Washing and Drying:

    • Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

    • Dry the resin under vacuum.

Quantitative Data (Representative):

ParameterValue
Resin Loading0.5 - 0.7 mmol/g
Coupling Efficiency (per step)>99% (monitored by Kaiser test)
Overall Peptide Yield on Resin~90-95%
Stage 2: N-Terminal Maleimidocaproylation

This stage involves the coupling of 6-maleimidohexanoic acid (MC-OH) to the free N-terminus of the resin-bound tetrapeptide.

Materials and Reagents:

ReagentSupplierGrade
H₂N-Gly-Gly-Phe-Gly-ResinFrom Stage 1-
6-Maleimidohexanoic acid (MC-OH)Various>95% purity
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)VariousReagent grade
DIPEAVariousReagent grade
DMFVariousPeptide synthesis grade

Protocol:

  • Activation of MC-OH: In a separate vessel, dissolve MC-OH (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.

  • Coupling Reaction: Add the activated MC-OH solution to the H₂N-Gly-Gly-Phe-Gly-Resin.

  • Reaction Monitoring: Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test (ninhydrin test), which should be negative, indicating the absence of free primary amines.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Drying: Dry the MC-Gly-Gly-Phe-Gly-Resin under vacuum.

Quantitative Data (Representative):

ParameterValue
Coupling Efficiency>98%
Stage 3: C-Terminal Functionalization and Cleavage

This is the most complex stage, involving the introduction of the aminomethyl ether acetic acid moiety. This can be achieved through a multi-step, on-resin modification of the C-terminal amide or via a solution-phase coupling after initial cleavage. The following protocol outlines a plausible solution-phase approach for clarity and control.

Materials and Reagents:

ReagentSupplierGrade
MC-Gly-Gly-Phe-Gly-ResinFrom Stage 2-
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diethyl etherVariousAnhydrous
tert-butyl 2-((2-aminoethoxy)methyl)acetateCustom Synthesis>95% purity
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)VariousReagent grade
DIPEAVariousReagent grade
Acetonitrile (ACN)VariousHPLC grade
WaterVariousHPLC grade

Protocol:

  • Cleavage of MC-Gly-Gly-Phe-Gly-NH₂ from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin.

    • Stir the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether (2x), and dry under vacuum.

  • Purification of MC-Gly-Gly-Phe-Gly-NH₂:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18, 5 µm, 100 Å

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-60% B over 30 minutes

    • Collect fractions containing the desired product and lyophilize.

  • Solution-Phase Coupling:

    • Dissolve the purified MC-Gly-Gly-Phe-Gly-NH₂ (1 eq.) and tert-butyl 2-((2-aminoethoxy)methyl)acetate (1.5 eq.) in anhydrous DMF.

    • Add HATU (1.4 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

  • Deprotection of the tert-butyl ester:

    • Once the coupling is complete, remove the DMF under reduced pressure.

    • Dissolve the residue in a solution of 50% TFA in DCM.

    • Stir for 1-2 hours at room temperature to remove the tert-butyl protecting group.

    • Evaporate the solvent.

  • Final Purification:

    • Purify the final product, this compound, by RP-HPLC using the same conditions as in step 2.

    • Collect and lyophilize the pure fractions.

Quantitative Data (Representative):

StepParameterValue
Cleavage from ResinCrude Yield~80-90%
Post-HPLC Purification 1Purity>95%
Solution-Phase CouplingYield~60-70%
Final PurificationOverall Yield~40-50% (from resin-bound peptide)
Final ProductPurity>98% (by HPLC)
Molecular WeightExpected: 678.7 g/mol (confirm by MS)

Characterization

The identity and purity of the final product and key intermediates should be confirmed by:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_N_Term_Mod N-Terminal Modification cluster_Cleavage_Solution Cleavage & Solution Phase Resin Rink Amide Resin Gly1 Fmoc-Gly-Resin Resin->Gly1 Fmoc-Gly-OH, DIC, HOBt Phe Fmoc-Phe-Gly-Resin Gly1->Phe 1. Piperidine 2. Fmoc-Phe-OH, DIC, HOBt Gly2 Fmoc-Gly-Phe-Gly-Resin Phe->Gly2 1. Piperidine 2. Fmoc-Gly-OH, DIC, HOBt Gly3 Fmoc-Gly-Gly-Phe-Gly-Resin Gly2->Gly3 1. Piperidine 2. Fmoc-Gly-OH, DIC, HOBt H2N_Peptide H2N-Gly-Gly-Phe-Gly-Resin Gly3->H2N_Peptide Piperidine MC_Peptide_Resin MC-Gly-Gly-Phe-Gly-Resin H2N_Peptide->MC_Peptide_Resin MC-OH, HBTU, DIPEA Crude_Peptide_Amide Crude MC-GGFG-NH2 MC_Peptide_Resin->Crude_Peptide_Amide TFA/TIS/H2O Pure_Peptide_Amide Pure MC-GGFG-NH2 Crude_Peptide_Amide->Pure_Peptide_Amide RP-HPLC Coupled_Product Protected Final Product Pure_Peptide_Amide->Coupled_Product tert-butyl 2-((2-aminoethoxy)methyl)acetate, HATU, DIPEA Final_Product This compound Coupled_Product->Final_Product TFA/DCM

Caption: Overall workflow for the synthesis of the target linker.

Role in Antibody-Drug Conjugate (ADC) Formation

ADC_Formation Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (with free -SH) Antibody->Reduced_Ab Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Thiol-Maleimide Conjugation Linker MC-GGFG-NH-CH2-O-CH2-Drug Linker->ADC

Caption: Role of the linker in the formation of an Antibody-Drug Conjugate.

Conclusion

The synthesis of this compound is a multi-step process that combines solid-phase peptide synthesis with solution-phase modifications. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for the development of antibody-drug conjugates. This guide provides a detailed framework for the synthesis, which can be adapted and optimized by researchers in the field of targeted drug delivery.

In-Depth Technical Guide: Physicochemical Properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the peptide-based linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. This molecule is a key component in the construction of antibody-drug conjugates (ADCs), serving as a cleavable linker designed for targeted drug delivery. This document compiles available computed data, outlines detailed experimental protocols for property determination, and illustrates the relevant biological pathway and experimental workflows. The information herein is intended to support researchers and developers in the fields of bioconjugation, oncology, and pharmaceutical sciences.

Introduction to this compound

The compound this compound is a sophisticated bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs)[1]. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected via a linker molecule. The linker's properties are critical to the overall stability, efficacy, and safety of the ADC.

This specific linker is composed of three key functional units:

  • MC (Maleimidocaproyl group): This unit provides a reactive maleimide (B117702) moiety for covalent conjugation to thiol groups, such as those on cysteine residues of a monoclonal antibody[2][3][4].

  • Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This peptide sequence is designed as a substrate for specific proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of tumor cells[5][]. This enzymatic susceptibility allows for controlled, intracellular cleavage and release of the conjugated payload. The GGFG sequence has been shown to be highly stable in plasma[7][].

  • -NH-CH2-O-CH2COOH Linker: This hydrophilic tail enhances solubility and provides the attachment point for a cytotoxic payload, often through its terminal carboxylic acid group.

The strategic design of this linker aims to ensure stability in systemic circulation, preventing premature drug release, while enabling efficient payload delivery upon internalization into target cancer cells[][9].

Physicochemical Properties

Quantitative data for the specific molecule this compound is primarily based on computational models. Experimental data is not widely available in public literature. The following tables summarize the key computed properties.

Table 1: Computed Molecular and Structural Properties
PropertyValueSource
Molecular Formula C₂₈H₃₆N₆O₁₀PubChem[10]
Molecular Weight 616.6 g/mol PubChem[10]
Exact Mass 616.24929137 DaPubChem[10]
IUPAC Name 2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acidPubChem[10]
CAS Number 1599440-25-1BOC Sciences[5]
Table 2: Computed Physicochemical Descriptors
PropertyValueMethod/Source
XLogP3 -1.3Computed by XLogP3 3.0[10]
Hydrogen Bond Donor Count 5Computed by Cactvs 3.4.8.18[10]
Hydrogen Bond Acceptor Count 12Computed by Cactvs 3.4.8.18[10]
Rotatable Bond Count 20Computed by Cactvs 3.4.8.18[10]
Topological Polar Surface Area 229 ŲComputed by Cactvs 3.4.8.18[10]
Boiling Point (Predicted) 1137.9 ± 65.0 °CBOC Sciences[5]
Density (Predicted) 1.341 ± 0.06 g/cm³BOC Sciences[5]
Table 3: Storage and Stability Information
ConditionDurationNotesSource
-80°C 6 monthsStore in a sealed container, away from moisture and under nitrogen.MedChemExpress[1][11]
-20°C 1 monthStore in a sealed container, away from moisture and under nitrogen.MedChemExpress[1][11]

Experimental Protocols

While specific experimental results for this molecule are not publicly documented, this section details the standard methodologies used to determine the critical physicochemical properties of similar peptide-based ADC linkers.

Solubility Determination

Objective: To determine the maximum soluble concentration of the peptide linker in various aqueous and organic solvents.

Methodology:

  • Preparation: Allow the lyophilized peptide powder to equilibrate to room temperature before opening.

  • Initial Solvent Screening: Test solubility in a small amount of the product first. Begin with sterile, deionized water or a standard buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Charge-Based Solvent Selection:

    • Calculate the net charge of the peptide at a neutral pH. The target molecule has a terminal carboxylic acid, making it acidic.

    • For acidic peptides (net negative charge), if solubility in water is low, attempt dissolution in a dilute basic buffer (e.g., 10% ammonium (B1175870) bicarbonate)[12].

  • Organic Solvents: If aqueous solubility is poor, test solubility in polar organic solvents such as DMSO, DMF, or acetonitrile (B52724). For highly hydrophobic peptides, dissolution in a small amount of DMSO followed by dilution with an aqueous buffer is a common strategy[13].

  • Procedure:

    • Add a pre-weighed amount of peptide (e.g., 1 mg) to a microcentrifuge tube.

    • Add the selected solvent in small, incremental volumes.

    • After each addition, vortex the sample and sonicate briefly (e.g., 3 cycles of 10 seconds) to aid dissolution[12].

    • Visually inspect the solution for clarity. A fully solubilized peptide will result in a transparent, particle-free solution.

  • Quantification: The concentration of the final saturated solution can be determined using methods like UV-Vis spectroscopy (if the peptide contains chromophores like Phe) or mass spectrometry with an isotope-labeled standard to accurately measure the concentration in the supernatant after centrifuging any undissolved solid[3].

Lipophilicity (LogD) Measurement

Objective: To experimentally determine the distribution coefficient (LogD) of the linker at a physiological pH (7.4), which is a key predictor of membrane permeability and nonspecific binding.

Methodology: Shake-Flask Method

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the peptide linker in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration should be within the linear range of the analytical detection method.

    • Securely cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the peptide linker in each phase using a suitable analytical method, such as LC-MS/MS[].

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

    • LogD = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Plasma Stability Assay

Objective: To evaluate the stability of the peptide linker in plasma to predict its half-life in circulation and potential for premature payload release.

Methodology:

  • Reagent Preparation: Obtain pooled human plasma (or plasma from other species of interest) containing an anticoagulant (e.g., heparin, EDTA). Thaw the plasma at 37°C immediately before use.

  • Incubation:

    • Prepare a stock solution of the peptide linker.

    • Spike the linker into the plasma at a defined final concentration (e.g., 1-10 µM).

    • Incubate the mixture in a thermomixer at 37°C with gentle shaking[15].

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-linker mixture.

  • Reaction Quenching & Protein Precipitation: Immediately mix the aliquot with 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step stops enzymatic degradation and precipitates plasma proteins[1][15].

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new vial for analysis. Quantify the amount of remaining intact peptide linker using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining intact linker against time. Calculate the half-life (t₁/₂) by fitting the data to a first-order decay model[16].

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the GGFG peptide sequence to cleavage by Cathepsin B, simulating the lysosomal release mechanism.

Methodology: Fluorometric Assay Note: This protocol assumes the linker is conjugated to a payload and a fluorophore/quencher pair for detection. Alternatively, LC-MS can be used to detect cleavage products.

  • Reagent Preparation:

    • Assay Buffer: Prepare an acidic buffer optimal for Cathepsin B activity (e.g., 20 mM Sodium Acetate, pH 5.5, with 5 mM DTT and 1 mM EDTA)[17].

    • Enzyme Activation: Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions. This typically involves a short pre-incubation in an activation buffer[17].

    • Substrate: Prepare a solution of the linker (or a fluorogenic model substrate containing the GGFG sequence) in the assay buffer.

  • Assay Setup (96-well plate format):

    • Test Wells: Add the activated Cathepsin B solution to wells.

    • Control Wells: Include wells with the substrate but no enzyme (blank) and wells with a known specific inhibitor of Cathepsin B (e.g., CA-074) to confirm specific cleavage[17].

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals using a plate reader (with appropriate excitation/emission wavelengths for the fluorophore used). An increase in fluorescence indicates cleavage[4].

  • Data Analysis: Plot the fluorescence units versus time. The rate of cleavage is proportional to the slope of the initial linear portion of the curve. Compare the rate of the test compound to positive and negative controls.

Key Pathways and Workflows

Intracellular Cleavage Pathway

The primary mechanism of action for this linker involves its cleavage within the lysosome of a target cancer cell following ADC internalization. The GGFG sequence is specifically designed to be recognized and hydrolyzed by Cathepsin B, an enzyme abundant in this acidic organelle.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Intact ADC in Circulation (Linker Stable at pH 7.4) Internalization 1. Antigen Binding & Endocytosis ADC->Internalization Targeting Endosome 2. Early Endosome Internalization->Endosome Lysosome 3. Lysosome (pH ~5.5) High Cathepsin B Endosome->Lysosome Maturation Cleavage 4. Cathepsin B Cleaves GGFG Sequence Lysosome->Cleavage Release 5. Payload Release & Cytotoxic Effect Cleavage->Release

Caption: ADC intracellular trafficking and Cathepsin B-mediated payload release pathway.

Experimental Workflow: Plasma Stability Assay

The following diagram outlines the logical flow of the experimental protocol for determining the stability of the linker in a plasma environment.

Start Start: Obtain Peptide Linker & Plasma Spike Spike Linker into Plasma at 37°C Start->Spike Incubate Incubate and Sample at Time Points (t=0, 1, 4, 8, 24h) Spike->Incubate Quench Quench Reaction & Precipitate Proteins (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Calculate Plot % Remaining vs. Time Calculate Half-Life (t½) Analyze->Calculate End End: Stability Profile Determined Calculate->End

Caption: Workflow diagram for a typical in vitro plasma stability experiment.

Conclusion

This compound is a well-designed, enzyme-cleavable linker with physicochemical properties conducive to its role in targeted drug delivery. Its computed low lipophilicity and the presence of multiple hydrogen bond donors/acceptors suggest favorable aqueous solubility, while the maleimide and GGFG peptide components provide the necessary functionality for antibody conjugation and specific, intracellular payload release. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, which is a critical step in the preclinical development of any new ADC candidate. Further experimental characterization is necessary to fully elucidate its behavior and optimize its performance in a therapeutic context.

References

In Vitro Stability of the Cleavable ADC Linker: MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Introduction

The in vitro stability of the linker is a critical attribute in the design and development of effective and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation to prevent premature release of the drug, which could lead to off-target toxicity and reduced therapeutic efficacy. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cells. This guide provides an in-depth overview of the in vitro stability of the peptide-based linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a component utilized in the synthesis of ADCs. While specific quantitative stability data for this standalone linker is not extensively available in public literature, this guide will draw upon data from structurally similar peptide linkers and provide generalized experimental protocols for assessing its stability profile.

The this compound linker incorporates the tetrapeptide sequence Gly-Gly-Phe-Gly, which is recognized and cleaved by lysosomal proteases, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.[1] The maleimide (B117702) group (MC) allows for conjugation to the antibody, while the self-emolative spacer facilitates the release of the unmodified payload. The Gly-Gly-Phe-Gly sequence is notably a component of the linker used in the clinically successful ADC, Trastuzumab Deruxtecan.[2]

In Vitro Stability Profile of Peptide-Based ADC Linkers

The stability of peptide linkers is primarily assessed in biological matrices such as plasma, serum, and in the presence of specific enzymes. The following table summarizes representative stability data for similar peptide-based ADC linkers to provide an expected performance context for this compound.

Linker TypePeptide SequenceMatrixHalf-life (t½)Key FindingsReference
DipeptideVal-CitHuman Plasma> 200 hHighly stable in human plasma, susceptible to cleavage by Cathepsin B.[3]
DipeptideVal-AlaHuman PlasmaStableGenerally stable in plasma, designed for enzymatic cleavage.[2]
TetrapeptideGly-Phe-Leu-GlyHuman PlasmaStableA well-established Cathepsin B-cleavable linker with good plasma stability.[4]
TetrapeptideGly-Pro-Leu-GlyHuman PlasmaHighly StableShowed higher stability in human and rat plasma compared to other tested peptide linkers.[4][5]

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the in vitro stability of an ADC linker. Below are generalized methodologies for plasma stability and enzymatic cleavage assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in human plasma over time by monitoring the degradation of the intact molecule or the release of the payload.

Materials:

  • This compound conjugated to a payload (or a fluorescent probe for assay development)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test article in an appropriate solvent (e.g., DMSO).

  • Spike the test article into pre-warmed human plasma at a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C in a shaking water bath.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • To precipitate plasma proteins, add 3 volumes of ice-cold ACN with 0.1% formic acid containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact test article.

  • The half-life (t½) is calculated from the disappearance of the parent compound over time.

Protocol 2: Cathepsin B Enzymatic Cleavage Assay

Objective: To determine the susceptibility of the peptide linker to cleavage by Cathepsin B.

Materials:

  • This compound conjugated to a fluorescent reporter (e.g., AMC - 7-amino-4-methylcoumarin)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the substrate in assay buffer to the desired final concentration (e.g., 10 µM).

  • Activate Cathepsin B according to the manufacturer's instructions.

  • In a 96-well microplate, add the diluted substrate.

  • Initiate the reaction by adding the activated Cathepsin B to the wells.

  • Include control wells with substrate and buffer only (no enzyme) and enzyme and buffer only (no substrate).

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

  • The rate of cleavage is determined by the increase in fluorescence over time.

Visualizing Experimental Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for in vitro stability testing and the proposed enzymatic cleavage pathway of the this compound linker.

G Experimental Workflow for In Vitro Plasma Stability cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Spike Linker into Plasma incubate Incubate at 37°C start->incubate aliquot Aliquot at Time Points incubate->aliquot precipitate Protein Precipitation (ACN) aliquot->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate t½) lcms->data

Caption: Workflow for assessing the in vitro plasma stability of an ADC linker.

G Proposed Enzymatic Cleavage Pathway ADC Antibody-Drug Conjugate (with MC-GGFG-Linker-Payload) Internalization Internalization into Lysosome ADC->Internalization 1. Receptor-mediated endocytosis Cleavage Cathepsin B Cleavage of Gly-Phe Bond Internalization->Cleavage 2. Enzymatic action Release Self-Immolation & Payload Release Cleavage->Release 3. Spontaneous rearrangement Payload Free Cytotoxic Payload Release->Payload 4. Exerts cytotoxic effect

Caption: Proposed mechanism of payload release via Cathepsin B cleavage.

Conclusion

The in vitro stability of the this compound linker is a paramount consideration for its successful application in ADC development. Based on the stability of structurally related peptide linkers, it is anticipated to exhibit good stability in human plasma, a prerequisite for minimizing off-target toxicity. Its Gly-Gly-Phe-Gly sequence is designed for efficient cleavage by lysosomal proteases like Cathepsin B, ensuring targeted payload release. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability and enzymatic susceptibility of this linker, thereby guiding the selection and optimization of ADC candidates. Further studies are warranted to generate specific quantitative data for this particular linker to fully elucidate its biopharmaceutical properties.

References

The Bioactivity of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Technical Guide to a Protease-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptide derivative, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH , is a critical component in the field of targeted cancer therapy, specifically in the design of Antibody-Drug Conjugates (ADCs). Its bioactivity is not defined by a direct therapeutic effect, but rather by its function as a highly specific, cleavable linker. This linker connects a monoclonal antibody to a potent cytotoxic payload, ensuring the ADC remains stable in systemic circulation and selectively releases the drug within the targeted tumor cells. This technical guide delineates the mechanism of action, key evaluation protocols, and data interpretation for this advanced linker technology, providing a comprehensive resource for researchers in oncology and drug development.

Introduction to the Linker: Structure and Function

The this compound molecule is a multi-component linker designed for optimal performance in ADCs.[1][2][3] Its structure can be broken down into three key functional units:

  • MC (Maleimidocaproyl) Group: This unit provides a reactive maleimide (B117702) moiety for the stable, covalent conjugation to thiol groups on the monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.

  • Gly-Gly-Phe-Gly (GGFG) Tetrapeptide: This sequence is the core of the linker's bioactivity. It is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in the tumor microenvironment and within cancer cells.[4][5][6]

  • Self-Immolative Spacer (-NH-CH2-O-CH2COOH): Following the enzymatic cleavage of the GGFG sequence, this spacer facilitates the efficient and rapid release of the attached cytotoxic drug in its active form.

The principal mechanism of action revolves around the targeted delivery of the ADC to a tumor cell via the monoclonal antibody. Upon binding to its target antigen, the ADC is internalized into the cell, typically through endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the GGFG peptide, triggering the release of the payload to exert its cytotoxic effect.[7][] This targeted release mechanism is paramount for maximizing therapeutic efficacy while minimizing systemic toxicity.[]

Key Bioactivity Metrics: Data Presentation

The evaluation of this linker's performance centers on two critical parameters: its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize the typical quantitative data generated from the experimental protocols described in Section 4.0.

Table 1: Enzymatic Cleavage Kinetics

Enzyme Substrate Concentration (µM) Enzyme Concentration (nM) Cleavage Half-life (t½, min) Reference ADC
Human Cathepsin B 1.0 20 Data to be determined T-DXd
Human Cathepsin L 1.0 20 Data to be determined T-DXd

| Human Lysosomal Lysate | 1.0 | 0.2 mg/mL | Data to be determined | T-DXd |

Table 2: Plasma Stability

Plasma Source Incubation Time (hours) Percent Intact Linker Remaining (%) Key Degradation Products
Human 0 100 N/A
24 Data to be determined To be identified
72 Data to be determined To be identified
168 Data to be determined To be identified
Mouse 0 100 N/A
24 Data to be determined To be identified
72 Data to be determined To be identified

| | 168 | Data to be determined | To be identified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the linker's bioactivity. The following are standard protocols for evaluating its enzymatic cleavability and plasma stability.

Cathepsin B-Mediated Cleavage Assay

This assay quantifies the rate and extent of linker cleavage by the target protease, Cathepsin B.

Objective: To determine the susceptibility of the GGFG sequence within the linker to cleavage by purified human Cathepsin B.

Materials:

  • ADC construct featuring the MC-GGFG linker

  • Purified recombinant human Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[9]

  • Quenching Solution: Acetonitrile (B52724) with a suitable internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO). Reconstitute purified Cathepsin B in the assay buffer to a working concentration of 20 nM.[9] Pre-warm all solutions to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the ADC construct (final concentration 1 µM) with the assay buffer. Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.[10]

  • Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Termination: Immediately quench the reaction for each aliquot by adding 3 volumes of the cold Quenching Solution.

  • Sample Processing: Centrifuge the quenched samples to precipitate the enzyme. Transfer the supernatant for analysis.

  • Quantification: Analyze the supernatant using LC-MS/MS to measure the concentration of the released payload and the remaining intact ADC construct.[11] The loss of the linker-payload moiety from the antibody can be measured concurrently.[10]

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. Calculate the half-life (t½) of the linker under these conditions.

Plasma Stability Assay

This assay evaluates the linker's stability in a biological matrix, simulating its exposure in systemic circulation.

Objective: To measure the degradation rate and identify cleavage products of the linker when incubated in human plasma.

Materials:

  • ADC construct or the linker-payload conjugate

  • Pooled human plasma (heparinized)

  • Incubator set to 37°C

  • Precipitation Solution: Cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm the human plasma to 37°C. Add the test compound (final concentration 1 µM) to the plasma.[12]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[13]

  • Protein Precipitation: For each time point, add 3-4 volumes of the cold Precipitation Solution to the plasma aliquot to precipitate proteins and halt enzymatic activity.[13][14]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Control: A control compound with known plasma instability (e.g., propantheline) should be run in parallel to validate the assay.[13]

Data Analysis: Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample. Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k). The half-life (t½) is calculated as 0.693/k.[12]

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows associated with the this compound linker.

ADC_Mechanism_of_Action cluster_blood Systemic Circulation (Bloodstream) cluster_cell Target Tumor Cell ADC Intact ADC (Stable Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding Internalization Endocytosis & Lysosomal Trafficking Receptor->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B/L) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Cleavage_Assay_Workflow start Start: Prepare Reagents (ADC, Cathepsin B, Buffer) reaction Initiate Reaction: Combine ADC and Cathepsin B start->reaction incubation Incubate at 37°C (Collect aliquots over time) reaction->incubation quench Quench Reaction (Add cold acetonitrile) incubation->quench process Centrifuge to Pellet Enzyme quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze end End: Determine Cleavage Kinetics (t½) analyze->end Plasma_Stability_Workflow start Start: Prepare ADC and Human Plasma incubation Incubate ADC in Plasma at 37°C (Collect aliquots over time) start->incubation precipitation Protein Precipitation (Add cold acetonitrile) incubation->precipitation centrifuge Centrifuge to Pellet Proteins precipitation->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze end End: Determine Plasma Half-Life (t½) analyze->end

References

In-Depth Technical Guide: The Role and Characterization of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the controlled release of the payload within the target cancer cell. This technical guide focuses on the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker, a key example of a protease-cleavable linker, providing an in-depth analysis of its mechanism, the experimental protocols for its characterization, and its role within the broader context of ADC technology.

The this compound Linker: A Cathepsin-Labile Moiety

The this compound linker is a peptide-based linker designed for selective cleavage by lysosomal proteases, particularly Cathepsin B.[1] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various tumor cells.[2][3] This differential expression provides a mechanism for the targeted release of the cytotoxic drug within the cancer cell, minimizing off-target toxicity.[2]

Quantitative Analysis of Protease-Cleavable Linkers

To provide a quantitative context for the enzymatic cleavage of peptide linkers, the following table summarizes kinetic data for the cleavage of various peptide sequences by Cathepsin B. These values are indicative of the efficiency with which Cathepsin B can process different substrates. A lower Km value suggests a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster turnover rate. The kcat/Km ratio represents the overall catalytic efficiency of the enzyme for a particular substrate.

Peptide SequenceSpacer/PayloadEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-CitPABC-MMAECathepsin BData not availableData not availableData not available[2]
Val-AlaPABC-MMAECathepsin BData not availableData not availableData not available[2]
Gly-Phe-Leu-GlyPABC-PaclitaxelCathepsin BData not availableData not availableData not available[4]
Gly-Pro-Leu-GlyPABC-PaclitaxelCathepsin BData not availableData not availableData not available[4]

Note: Specific kinetic parameters for the cleavage of this compound by Cathepsin B are not available in the cited literature. The table illustrates the types of quantitative data that are determined for similar linkers.

Experimental Protocols

The characterization of a protease-cleavable linker involves a series of in vitro assays to determine its susceptibility to enzymatic cleavage and the kinetics of this process. The following are detailed methodologies for key experiments.

Protocol 1: In Vitro ADC Cleavage Assay

This protocol describes a typical experiment to measure the release of a payload from an ADC containing a protease-cleavable linker in the presence of purified Cathepsin B.[2]

Objective: To quantify the rate of drug release from an ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with a protease-cleavable linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[2]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Protocol 2: Fluorogenic Kinetic Assay for Determining Enzyme Kinetics

This protocol is designed to determine the kinetic parameters (Km and kcat) of Cathepsin B cleavage of a peptide linker conjugated to a fluorophore.[3]

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

    • Prepare a serial dilution of the peptide substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[3]

    • Activate the recombinant Cathepsin B in the assay buffer. A starting concentration of 10-50 nM is recommended.[3]

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of each concentration of the peptide substrate to the wells containing the enzyme.

    • Include control wells with the substrate and assay buffer but no enzyme to measure background fluorescence.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value from the Vmax and the enzyme concentration.

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC with a protease-cleavable linker involves a series of sequential events, from binding to the cancer cell to the induction of apoptosis. This can be visualized as a signaling pathway.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsin B Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death Experimental_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Peptide_Library Design & Synthesize Peptide Linker Library Endpoint_Assay Endpoint Cleavage Assay (Fluorogenic Substrates) Peptide_Library->Endpoint_Assay Identify promising linker candidates Kinetic_Assay Kinetic Cleavage Assay (Determine Km, kcat) Endpoint_Assay->Kinetic_Assay Select lead candidates for detailed analysis ADC_Cleavage_Assay In Vitro ADC Cleavage Assay (LC-MS/MS) Kinetic_Assay->ADC_Cleavage_Assay Confirm cleavage in the context of the full ADC Cell_Based_Assay Cell-Based Cytotoxicity Assays ADC_Cleavage_Assay->Cell_Based_Assay Evaluate efficacy in a cellular environment

References

A Technical Guide to the Cellular Uptake of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the hypothetical cellular uptake of the peptide linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH. While this molecule is primarily known as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), this document explores its potential intrinsic cell-penetrating properties as a standalone entity.[1][2][] For researchers in drug development, understanding the cellular transport of such peptide moieties is crucial for the rational design of more effective therapeutic agents.

Introduction to this compound

This compound is a synthetic peptide derivative designed with a specific sequence that is susceptible to enzymatic cleavage.[4] In the context of an ADC, the antibody component targets a specific cell surface antigen, leading to the internalization of the entire ADC-antigen complex, typically via receptor-mediated endocytosis. Once inside the cell, lysosomal enzymes cleave the linker, releasing the cytotoxic payload. This guide, however, will focus on the hypothetical scenario of the peptide linker itself interacting with and entering cells.

Experimental Protocols for Studying Cellular Uptake

To investigate the cellular uptake of this compound, a series of experiments can be designed. These protocols are based on established methods for studying the internalization of cell-penetrating peptides (CPPs).[5][6]

Peptide Synthesis and Labeling

For quantitative and qualitative analysis of cellular uptake, the peptide can be synthesized with a fluorescent label, such as fluorescein (B123965) isothiocyanate (FITC) or a biotin (B1667282) tag for alternative detection methods.

Cell Culture and Treatment

A variety of cancer and non-cancerous cell lines would be cultured to assess uptake efficiency across different cell types. Cells would be seeded in appropriate plates and incubated with varying concentrations of the labeled peptide for different time points.

Quantification of Cellular Uptake

Several methods can be employed to quantify the amount of peptide that has entered the cells:

  • Fluorescence Microscopy: This technique allows for the direct visualization of the labeled peptide within the cells, providing qualitative information about its subcellular localization.[7]

  • Flow Cytometry: A high-throughput method to quantify the fluorescence intensity of a large population of cells, providing robust statistical data on the percentage of cells that have taken up the peptide and the mean fluorescence intensity.[8]

  • Mass Spectrometry (MALDI-TOF): This method provides accurate quantification of the internalized peptide and can also identify any intracellular degradation products.[5]

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be obtained from the aforementioned experiments.

Table 1: Cellular Uptake Efficiency of FITC-labeled this compound in Different Cell Lines

Cell LinePeptide Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
HeLa1011500
HeLa1044500
A5491011200
A5491043800
HEK-293101800
HEK-2931042500

Table 2: Kinetic Parameters of Uptake in HeLa Cells

ParameterValue
Vmax (pmol/min/mg protein)25.8
Km (µM)15.2

Proposed Experimental Workflow

The general workflow for investigating the cellular uptake of the peptide is depicted below.

G A Peptide Synthesis & Labeling C Incubation with Labeled Peptide A->C B Cell Culture B->C D Washing to Remove Extracellular Peptide C->D E Qualitative Analysis (Fluorescence Microscopy) D->E F Quantitative Analysis (Flow Cytometry) D->F G Quantitative Analysis (Mass Spectrometry) D->G H Data Analysis E->H F->H G->H

Caption: Experimental workflow for cellular uptake analysis.

Potential Mechanisms of Cellular Uptake and Signaling

The cellular uptake of peptides can occur through various mechanisms, primarily categorized as endocytosis and direct translocation.[6]

Endocytic Pathways

Endocytosis is an energy-dependent process. To investigate the involvement of specific endocytic pathways, uptake experiments can be performed at 4°C (which inhibits energy-dependent processes) or in the presence of specific pharmacological inhibitors.[6]

  • Macropinocytosis: A non-specific process of engulfing extracellular fluid.

  • Clathrin-Mediated Endocytosis: Receptor-mediated uptake into clathrin-coated vesicles.

  • Caveolae-Mediated Endocytosis: Uptake through flask-shaped invaginations of the plasma membrane.

The diagram below illustrates a hypothetical signaling pathway that could be initiated following the endocytosis of the peptide.

G cluster_0 A Peptide Binding to Cell Surface Receptor B Endocytosis A->B Internalization C Early Endosome B->C D Late Endosome C->D E Lysosome D->E Maturation F Peptide Release into Cytosol E->F Escape/Cleavage G Interaction with Intracellular Target F->G H Downstream Signaling Cascade G->H

Caption: Hypothetical endocytic uptake and signaling pathway.
Direct Translocation

Some peptides can directly cross the cell membrane, a process that is not fully understood but is thought to involve interactions with the lipid bilayer.

Conclusion

While this compound is established as an ADC linker, this guide proposes a framework for investigating its potential as a standalone cell-penetrating peptide. The detailed experimental protocols and hypothetical data provide a roadmap for researchers interested in exploring the cellular uptake mechanisms of this and similar peptide structures. Such studies could inform the design of novel drug delivery systems and therapeutics with enhanced cellular permeability.

References

Preliminary Toxicity Assessment of a Novel Peptide-Linker Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

As requested, here is an in-depth technical guide on the preliminary toxicity assessment of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a framework for the preliminary toxicity assessment of the novel compound this compound, a component likely utilized in an Antibody-Drug Conjugate (ADC). Due to the absence of publicly available data on this specific molecule, this guide synthesizes a representative assessment based on established methodologies and data from structurally analogous compounds. The focus is on providing a comprehensive overview of the requisite experimental protocols, potential toxicological endpoints, and data interpretation frameworks relevant to early-stage drug development.

Introduction

The compound this compound represents a linker-payload system, a critical component of Antibody-Drug Conjugates (ADCs). This system is designed to be stable in circulation and release a cytotoxic payload upon internalization into target cells. A thorough preliminary toxicity assessment is paramount to identify potential liabilities and guide further development.

The structure consists of:

  • MC (Maleimidocaproyl): A commonly used linker that forms a stable covalent bond with thiol groups on the antibody.

  • Gly-Gly-Phe-Gly: A peptide sequence designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.

  • -NH-CH2-O-CH2COOH: A self-emolative spacer that releases the active drug following peptide cleavage.

Given the novelty of this specific arrangement, this assessment will draw upon data from ADCs employing similar maleimide-based linkers and cathepsin-cleavable peptide sequences. The primary goal is to outline the necessary in vitro and in vivo studies to characterize its safety profile.

Experimental Protocols

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to more complex in vivo models.

In Vitro Toxicity Assays

These assays provide initial data on the compound's intrinsic cytotoxicity and mechanistic effects.

  • Cytotoxicity Assays:

    • Methodology: A panel of cancer cell lines (both target-positive and target-negative) and normal human cells (e.g., hepatocytes, renal proximal tubule epithelial cells) are cultured. Cells are incubated with escalating concentrations of the test compound for 72-96 hours. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial ATP-based assay (e.g., CellTiter-Glo®). The IC50 (half-maximal inhibitory concentration) is then calculated.

  • Hemolysis Assay:

    • Methodology: To assess the potential for red blood cell lysis, fresh red blood cells (RBCs) from a relevant species (e.g., human, rat) are incubated with various concentrations of the compound. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm. A positive control (e.g., Triton X-100) and a negative control (saline) are included. The percentage of hemolysis is calculated relative to the positive control.

  • Hepatotoxicity Assay:

    • Methodology: Primary human hepatocytes are treated with the compound for 24-48 hours. Toxicity is evaluated by measuring the release of lactate (B86563) dehydrogenase (LDH) or alanine (B10760859) aminotransferase (ALT) into the culture medium. Additionally, markers of apoptosis (e.g., caspase-3/7 activity) can be quantified.

In Vivo Toxicity Studies

These studies are essential to understand the compound's behavior in a complex biological system.

  • Maximum Tolerated Dose (MTD) Study:

    • Methodology: This study is typically conducted in two rodent species (e.g., mouse and rat). Animals are administered single intravenous doses of the compound at escalating levels. The animals are then observed for a period of 14-28 days. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.

  • Acute Toxicity Study:

    • Methodology: Following MTD determination, a more detailed single-dose acute toxicity study is performed. Animals (typically rats) are administered the compound at doses up to the MTD. Blood samples are collected at various time points for hematology and clinical chemistry analysis. At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.

Data Presentation

The following tables represent hypothetical but realistic data that could be expected from the described studies.

Table 1: Representative In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3 (Breast Cancer)High5.2
NCI-N87 (Gastric Cancer)Medium25.8
MDA-MB-231 (Breast Cancer)Low/Negative> 1000
Primary Human HepatocytesN/A> 2000
Human Renal Proximal Tubule CellsN/A> 2000

Table 2: Representative In Vivo Acute Toxicity Findings in Rats (Single IV Dose)

Dose Group (mg/kg)Key Clinical SignsBody Weight Change (Day 7)Key Histopathology Findings
10No observable adverse effects+5%No significant findings
30Mild, transient lethargy-2%Minimal to mild hepatocellular vacuolation
100 (MTD)Moderate lethargy, piloerection (resolved by 72h)-8%Mild hepatocellular necrosis, mild bone marrow hypocellularity
300Severe lethargy, ataxia, mortality (2/3 animals)-20% (survivors)Moderate to severe hepatocellular necrosis, moderate bone marrow aplasia

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental logic and potential mechanisms of action.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment vitro_start Test Compound cytotox Cytotoxicity Assays (IC50 Determination) vitro_start->cytotox Cancer & Normal Cells hemolysis Hemolysis Assay vitro_start->hemolysis Red Blood Cells hepato Hepatotoxicity Assay (LDH/ALT Release) vitro_start->hepato Primary Hepatocytes mtd MTD Study (Rodents) cytotox->mtd Provides initial potency data vivo_start Test Compound vivo_start->mtd acute Acute Toxicity Study (Rats) mtd->acute Inform Dose Selection pathology Hematology, Clinical Chemistry & Histopathology acute->pathology report Preliminary Toxicity Profile pathology->report

Caption: High-level workflow for preliminary toxicity assessment.

G cluster_adc ADC in Circulation cluster_cell Target Cancer Cell adc ADC (Antibody-Linker-Payload) receptor Target Antigen/Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking cleavage Cathepsin B Cleavage of Gly-Gly-Phe-Gly lysosome->cleavage release Payload Release cleavage->release toxicity Cytotoxic Effect (e.g., Microtubule Disruption) release->toxicity

Caption: Presumed intracellular activation pathway of the conjugate.

Conclusion

This document outlines a robust, albeit representative, strategy for the preliminary toxicity assessment of the this compound linker-payload system. The proposed workflow, combining targeted in vitro assays with foundational in vivo studies, is designed to efficiently identify a therapeutic window and uncover potential toxicological liabilities. The data derived from these studies are critical for making informed decisions regarding the progression of a drug candidate into more extensive preclinical and clinical development. While the specific outcomes will depend on the nature of the attached cytotoxic payload, the methodologies described here provide a standardized and effective path forward.

Methodological & Application

Application Notes and Protocols for the Use of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a key component in the field of targeted cancer therapy, serving as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). This tetrapeptide linker, based on the Gly-Gly-Phe-Gly (GGFG) sequence, is designed for selective cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. Its maleimidocaproyl (MC) group allows for stable covalent attachment to the antibody, while the other end is conjugated to a cytotoxic payload. This targeted delivery system ensures that the potent anticancer agent is released preferentially within cancer cells, minimizing systemic toxicity. A notable example of an ADC utilizing a similar GGFG-based linker is Enhertu® (trastuzumab deruxtecan), which has demonstrated significant efficacy in treating certain types of cancer.[1]

These application notes provide a comprehensive overview of the use of ADCs incorporating the this compound linker in cell culture experiments, including quantitative data on their cytotoxic activity and detailed experimental protocols.

Data Presentation

The efficacy of an ADC is critically dependent on the expression level of the target antigen on the cancer cell surface. The following tables summarize the in vitro cytotoxicity of trastuzumab deruxtecan (B607063), an ADC that utilizes a GGFG linker, against various cancer cell lines with different HER2 expression levels.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Gastric Cancer Cell Lines [2][3]

Cell LineHER2 Expression LevelIC50 (µg/mL) of Trastuzumab Deruxtecan
NCI-N87HighSensitive (IC50 calculable)
HER2-overexpressing linesHighSignificant sensitivity (P < 0.0001)
HER2-moderate/low-expressing linesModerate/LowTendency to correlate with HER2 expression
HER2-non-expressing linesNegativeSensitivity observed in a subset

Note: In a study of 49 gastric cancer cell lines, the IC50 for trastuzumab deruxtecan was calculable in 63.3% of the lines, while for trastuzumab alone, it was only calculable in one cell line (NCI-N87). This highlights the enhanced potency of the ADC.[2][3]

Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan in Breast Cancer Cell Lines [4]

Cell LineHER2 StatusT-DXd IC50 (ng/mL)T-DM1 IC50 (ng/mL)
SK-OV-3HER2+> 10,000393

Note: This data highlights that while HER2 expression is a key factor, other cellular mechanisms can influence ADC sensitivity. A significant correlation between HER2 expression and sensitivity to trastuzumab deruxtecan (T-DXd) has been observed.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using 2D Cell Culture

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC50) of an ADC utilizing the this compound linker.

Materials:

  • Cancer cell lines with varying target antigen expression (e.g., HER2-positive: NCI-N87, SK-BR-3; HER2-low: MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • ADC stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader (absorbance or fluorescence/luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC in complete medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.

    • Include a vehicle control (medium with the same concentration of the solvent used for the ADC stock).

    • Carefully remove the medium from the wells and add 100 µL of the diluted ADC or vehicle control to the respective wells.

    • Incubate the plate for 72-96 hours.

  • Cell Viability Assessment (MTT Assay Example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: 3D Spheroid Cell Culture Assay for ADC Efficacy

This protocol provides a method for assessing ADC efficacy in a more physiologically relevant 3D cell culture model.

Materials:

  • Same as Protocol 1, with the addition of:

  • Ultra-low attachment 96-well round-bottom plates

  • 3D cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed 1,000-5,000 cells per well in 100 µL of complete medium into an ultra-low attachment 96-well plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 3-5 days to allow for spheroid formation.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC as described in Protocol 1.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2x concentrated ADC solution or vehicle control.

    • Incubate for an extended period, typically 5-7 days, to allow for drug penetration into the spheroid.

  • Viability Assessment (CellTiter-Glo® 3D Example):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 value in the 3D model.

Visualizations

Signaling Pathway of ADC Action

The following diagram illustrates the mechanism of action of an ADC utilizing the this compound linker with a topoisomerase I inhibitor payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsins) Endosome->Lysosome 3. Trafficking Payload Released Payload (Topoisomerase I Inhibitor) Lysosome->Payload 4. Linker Cleavage DNA DNA Payload->DNA Forms ternary complex Topoisomerase Topoisomerase I Payload->Topoisomerase 5. Inhibition DNA_Damage DNA Damage (Single-strand breaks) DNA->DNA_Damage 6. Replication Fork Collision Apoptosis Apoptosis DNA_Damage->Apoptosis 7. Cell Death Signaling

Caption: Mechanism of action of an ADC with a cleavable GGFG linker.

Experimental Workflow

The following diagram outlines the key steps in a typical in vitro experiment to evaluate the efficacy of an ADC.

Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture seeding 2. Cell Seeding (2D or 3D plates) cell_culture->seeding treatment 3. ADC Treatment (Serial Dilutions) seeding->treatment incubation 4. Incubation (72-120 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition 6. Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis 7. Data Analysis (% Viability, IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for in vitro ADC cytotoxicity assessment.

References

Application Notes and Protocols for Labeling of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The molecule MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a versatile, cleavable linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure incorporates two distinct reactive sites amenable to conjugation: a maleimidocaproyl (MC) group and a terminal carboxylic acid (-COOH). This allows for flexible labeling strategies with a variety of molecules, including fluorescent dyes, biotin, or cytotoxic payloads. This document provides detailed protocols for labeling this linker at either the maleimide (B117702) or the carboxylic acid terminus, along with methods for purification and analysis of the resulting conjugate.

Overview of Labeling Strategies

The choice of labeling strategy depends on the functional group available on the label (e.g., a fluorescent dye) and the desired point of attachment on the linker.

  • Strategy A: Maleimide-Thiol Conjugation. The maleimide group reacts specifically with a free sulfhydryl (thiol) group under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is the preferred method if the label contains a thiol group.

  • Strategy B: Carboxylic Acid Amidation. The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the label to form a stable amide bond.

Experimental Protocols

Protocol 1: Labeling via Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing label to the maleimide group of the linker.

Materials:

  • This compound linker

  • Thiol-containing label (e.g., Thiol-modified fluorescent dye)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds on the label.

  • Purification supplies: HPLC system, appropriate column (e.g., C18), and solvents.

Procedure:

  • Prepare the Linker: Dissolve the this compound linker in a minimal amount of DMF or DMSO before diluting it into the degassed Reaction Buffer. A typical starting concentration is 1-10 mg/mL.

  • Prepare the Thiolated Label: Dissolve the thiol-containing label in the degassed Reaction Buffer. If the label may have formed disulfide bonds, add a 50-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[1]

  • Conjugation Reaction: Add the thiol-containing label solution to the linker solution. A 1.5 to 2-fold molar excess of the linker's maleimide group to the label's thiol group is recommended to ensure complete labeling of the thiol.[2][3] However, if the goal is to label all of the linker, a 10-20 fold molar excess of the thiol-label is a common starting point.[4]

  • Incubation: Mix the reaction components thoroughly and incubate at room temperature for 2 hours or at 4°C overnight.[1] Protect the reaction from light if using a fluorescent label.

  • Purification: Purify the resulting conjugate using reverse-phase HPLC (RP-HPLC) to separate the labeled product from unreacted starting materials.[1][4] (See Section 3 for details).

  • Analysis: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.[4][5]

Protocol 2: Labeling via Carboxylic Acid Amidation (EDC/NHS Coupling)

This protocol details the conjugation of an amine-containing label to the terminal carboxylic acid of the linker. A two-step process is recommended for higher efficiency.[6]

Materials:

  • This compound linker

  • Amine-containing label (e.g., Amino-modified fluorescent dye)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl pH 8.0 or 1 M hydroxylamine.

  • Purification supplies: Desalting column (e.g., Sephadex G-25), HPLC system.

Procedure:

  • Prepare the Linker: Dissolve the this compound linker in Activation Buffer.

  • Activate Carboxylic Acid: Add a 5-10 fold molar excess of sulfo-NHS, followed by a 5-10 fold molar excess of EDC to the linker solution.[7]

  • Incubation for Activation: React for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

  • Buffer Exchange (Optional but Recommended): To improve efficiency, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS and to raise the pH for the subsequent amidation reaction.

  • Conjugation Reaction: Immediately add the amine-containing label to the activated linker solution. A 10-fold molar excess of the label is a good starting point.[8] The pH should be between 7.2 and 7.5 for optimal reaction with the primary amine.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.[6]

  • Purification and Analysis: Purify the conjugate and analyze the final product as described in Protocol 1.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Efficiencies
ParameterMaleimide-Thiol ConjugationEDC/NHS Amidation
pH 6.5 - 7.5 (Optimal)[4]Activation: 4.5-6.0; Coupling: 7.2-8.0[6]
Temperature 4°C to Room Temperature (20-25°C)[4]Room Temperature (20-25°C)[6]
Reaction Time 30 min - 2 hours (RT) or Overnight (4°C)[2][3]Activation: 15 min; Coupling: 2 hours (RT) to Overnight (4°C)[6]
Molar Ratio (Reagent:Substrate) Maleimide:Thiol ratio of 2:1 to 5:1 often used.[2][3] A 10-20x excess of dye is also common.EDC:COOH (5-10x), sNHS:COOH (5-10x), Amine-Label:COOH (10x)[7][8]
Reported Efficiency 58% to 84% depending on the substrates and molar ratios.[2][3]~79% (EDC/Imidazole).[9] Generally high with optimized conditions.

Purification and Analysis

Purification by High-Performance Liquid Chromatography (HPLC):

  • Technique: Reverse-phase HPLC (RP-HPLC) is the primary method for both purifying and analyzing the purity of the labeled peptide linker.[5][10]

  • Column: A C18 column is typically used.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.[10]

  • Detection: UV detection at 215 nm is used to detect the peptide bonds, allowing for the quantification of all peptide species present.[5] If a fluorescent label is used, a fluorescence detector set to the appropriate excitation and emission wavelengths can provide enhanced sensitivity and specificity.[11]

Analysis by Mass Spectrometry (MS):

  • Purpose: Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying that the labeling reaction was successful.[5]

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. ESI-MS can be coupled directly with HPLC (LC-MS) for online analysis.

Visualized Workflows

Maleimide_Thiol_Conjugation cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Linker Dissolve Linker in Buffer (pH 7.0-7.5) Mix Mix Linker and Label (1.5-2x Molar Excess of Linker) Linker->Mix Label Dissolve Thiol-Label in Buffer Reduce Reduce Disulfides (optional, with TCEP) Label->Reduce Reduce->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate HPLC Purify by RP-HPLC Incubate->HPLC Analyze Analyze by MS & HPLC HPLC->Analyze

Caption: Workflow for labeling via Maleimide-Thiol Conjugation.

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_purify Purification & Analysis Linker Dissolve Linker in MES Buffer (pH 5-6) Add_EDC_NHS Add EDC & sulfo-NHS (5-10x Molar Excess) Linker->Add_EDC_NHS Incubate_Act Incubate 15 min @ RT Add_EDC_NHS->Incubate_Act Buffer_Ex Buffer Exchange to PBS (pH 7.2-7.5) Incubate_Act->Buffer_Ex Add_Label Add Amine-Label Buffer_Ex->Add_Label Incubate_Coup Incubate (2h @ RT or O/N @ 4°C) Add_Label->Incubate_Coup Quench Quench Reaction (Tris or Hydroxylamine) Incubate_Coup->Quench HPLC Purify by RP-HPLC Quench->HPLC Analyze Analyze by MS & HPLC HPLC->Analyze

Caption: Workflow for labeling via EDC/NHS Amidation.

References

Application Notes and Protocols for In Vivo Administration of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a critical component of a cleavable linker system utilized in the development of Antibody-Drug Conjugates (ADCs). This linker system is famously incorporated in the successful ADC, Trastuzumab Deruxtecan (Enhertu)[1][2]. It connects a monoclonal antibody to a cytotoxic payload, facilitating targeted drug delivery to cancer cells. The linker is designed to be stable in systemic circulation and to release the payload upon internalization into the target cell, specifically within the lysosomal compartment[]. This document provides detailed application notes and protocols for the in vivo administration of ADCs employing this linker technology.

The core of this linker is the tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), which is a substrate for lysosomal proteases, such as Cathepsin B[4][][6]. Upon cleavage of the peptide, a self-immolative spacer (-NH-CH2-O-CH2COOH) is activated, leading to the release of the active cytotoxic drug[][7].

Mechanism of Action

The in vivo efficacy of an ADC utilizing the MC-Gly-Gly-Phe-Gly linker is predicated on a multi-step process that ensures targeted payload delivery and activation.

  • Circulation and Targeting : Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of tumor cells.

  • Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking : The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage : Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly-Phe-Gly peptide sequence of the linker[][6].

  • Payload Release : The cleavage of the tetrapeptide initiates the self-immolation of the spacer, leading to the release of the cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death : The released cytotoxic agent can then exert its pharmacological effect, such as inhibiting DNA topoisomerase I in the case of Deruxtecan, leading to DNA damage and ultimately, apoptosis of the cancer cell[][7].

A notable feature of this linker system when used with certain payloads is the potential for a "bystander effect." The released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, thereby overcoming tumor heterogeneity[].

Key Characteristics of the MC-Gly-Gly-Phe-Gly Linker System

FeatureDescriptionReference
Cleavage Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[][6]
Cleavage Site Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence[2][6]
Payload Release Mediated by a self-immolative spacer following peptide cleavage[][7]
Stability Designed for high stability in systemic circulation to minimize premature drug release[][]
Proven Application A key component of the FDA-approved ADC, Trastuzumab Deruxtecan[2]

Experimental Protocols

The following are generalized protocols for the in vivo administration of an ADC utilizing the MC-Gly-Gly-Phe-Gly linker. Specific parameters such as dosage, vehicle, and animal model will need to be optimized for each specific ADC and tumor model.

In Vivo Formulation Preparation

This protocol provides a general guideline for formulating an ADC for intravenous administration in a preclinical mouse model.

Materials:

  • ADC conjugate (lyophilized powder)

  • Sterile, pyrogen-free water for injection (WFI)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Vehicle (e.g., 0.9% NaCl, 5% Dextrose in water)

Procedure:

  • Reconstitution : Allow the lyophilized ADC to equilibrate to room temperature. Reconstitute the ADC powder with a predetermined volume of sterile WFI to achieve a desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent protein denaturation and aggregation.

  • Dilution : Based on the desired final dosage and the average weight of the experimental animals, calculate the required volume of the reconstituted ADC stock solution.

  • Final Formulation : Aseptically dilute the calculated volume of the ADC stock solution with the appropriate sterile vehicle to the final desired concentration for injection. The final concentration should be such that the injection volume is appropriate for the animal model (e.g., 100 µL for a mouse).

  • Quality Control : Visually inspect the final formulation for any particulates or discoloration before administration.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical efficacy study in mice bearing human tumor xenografts.

Materials and Animals:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line overexpressing the target antigen

  • Matrigel (or other appropriate extracellular matrix)

  • Formulated ADC

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation : Subcutaneously implant the human cancer cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Animal Randomization : Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • ADC Administration : Administer the formulated ADC intravenously (e.g., via the tail vein) at the predetermined dosage and schedule. The control group should receive the vehicle only.

  • Monitoring : Monitor the tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Endpoint : The study can be concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point. Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for an ADC with a cleavable linker.

Experimental_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Growth Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint CellCulture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation AnimalModel Acquire Immunocompromised Mice AnimalModel->Implantation TumorGrowth Monitor Tumor Growth to ~100-200 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Administration Intravenous ADC Administration Randomization->Administration Monitoring Monitor Tumor Volume & Body Weight Administration->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: In vivo xenograft study workflow.

References

Application Notes and Protocols for the Detection of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a widely utilized cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker component is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The Gly-Gly-Phe-Gly (GGFG) peptide sequence is designed to be susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

Accurate and sensitive analytical methods for the detection and quantification of the linker and its metabolites are essential throughout the ADC development process. These methods are crucial for pharmacokinetic (PK) studies, stability assessments, and understanding the in vivo behavior of the ADC. This document provides detailed application notes and a hypothetical, yet representative, protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This section outlines a detailed protocol for the extraction and quantification of the target linker molecule from human plasma. Please note: This protocol is a representative example based on established methods for similar peptide-based molecules and requires optimization and validation for specific laboratory conditions and instrumentation.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[1]

  • Reagents and Materials:

    • Human plasma (K2-EDTA)

    • This compound analytical standard

    • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., this compound-d5

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analytical standard into blank human plasma.

    • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN) to each tube and vortex briefly.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

    • Vortex to ensure complete dissolution and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Hypothetical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions: (Note: These are predicted transitions and require experimental optimization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound617.3120.1 (Phe immonium)10035
This compound617.3279.1 (y2 ion)10025
This compound-d5 (IS)622.3125.1 (Phe immonium-d5)10035
Data Presentation

The following table summarizes the hypothetical quantitative performance parameters for the described LC-MS/MS method. These values are representative of what can be expected for a validated bioanalytical method for a peptide of this nature.

ParameterHypothetical Value
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Linear Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by Internal Standard

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative bioanalysis of this compound from plasma samples.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Reporting sample_receipt Plasma Sample Receipt spiking Spike with Internal Standard sample_receipt->spiking precipitation Protein Precipitation with ACN spiking->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the quantitative analysis of the ADC linker.

Signaling Pathway Context: ADC Internalization and Payload Release

The analytical detection of the free linker, this compound, is biologically significant as it can be a surrogate marker for the cleavage of the linker from the ADC and the subsequent release of the cytotoxic payload. The following diagram illustrates the conceptual pathway of ADC internalization and enzymatic cleavage of the GGFG linker.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Cleavage by Cathepsin B Linker MC-GGFG-COOH (Analyte) Lysosome->Linker Cleavage by Cathepsin B Cytoskeleton Cytoskeleton Payload->Cytoskeleton Target Engagement (e.g., Microtubule disruption)

Caption: ADC internalization and payload release pathway.

References

Application Notes and Protocols for the Conjugation of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of targeting ligands and drug-linker systems to nanoparticles is a cornerstone of advanced drug delivery systems. This document provides detailed application notes and protocols for the conjugation of a specific cleavable linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, to the surface of nanoparticles. This linker is of particular interest in the development of antibody-drug conjugates (ADCs) and targeted nanoparticle therapies.[][2]

The MC-Gly-Gly-Phe-Gly (GGFG) portion of the molecule is a peptide sequence designed to be selectively cleaved by cathepsins, a class of proteases that are often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[3][4] The maleimidocaproyl (MC) group provides a stable linkage, while the terminal carboxylic acid (-COOH) allows for covalent attachment to amine-functionalized nanoparticles. This targeted release mechanism enhances the therapeutic window of potent cytotoxic agents by minimizing systemic exposure and maximizing drug concentration at the site of action.[3]

These notes will detail the experimental protocols for conjugation, methods for characterization, and a discussion of the underlying biological signaling pathways.

Data Presentation: Illustrative Characterization of Peptide-Nanoparticle Conjugates

The successful conjugation of the MC-GGFG linker to nanoparticles should be confirmed by a suite of analytical techniques. The following tables provide an example of the expected changes in the physicochemical properties of nanoparticles before and after conjugation. The data presented here is for illustrative purposes and will vary depending on the specific nanoparticle type, size, and conjugation efficiency.

Table 1: Physicochemical Properties of Amine-Functionalized Iron Oxide Nanoparticles Before and After Conjugation.

ParameterBare NanoparticlesConjugated Nanoparticles
Hydrodynamic Diameter (nm)50 ± 2.565 ± 3.1
Polydispersity Index (PDI)0.15 ± 0.020.21 ± 0.03
Zeta Potential (mV)+35 ± 1.8-15 ± 2.2
Conjugation Efficiency (%)N/A~75%

Table 2: Physicochemical Properties of Amine-Functionalized Gold Nanoparticles Before and After Conjugation.

ParameterBare NanoparticlesConjugated Nanoparticles
Hydrodynamic Diameter (nm)20 ± 1.232 ± 1.9
Polydispersity Index (PDI)0.12 ± 0.010.18 ± 0.02
Zeta Potential (mV)+28 ± 1.5-10 ± 1.9
Conjugation Efficiency (%)N/A~80%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the covalent conjugation of this compound to amine-functionalized nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond between the carboxylic acid group of the linker and the primary amines on the nanoparticle surface.

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., iron oxide, gold)

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Magnetic separator (for magnetic nanoparticles)

  • Centrifuge (for non-magnetic nanoparticles)

  • Spectrophotometer (for quantification)

  • Dynamic Light Scattering (DLS) instrument (for size and zeta potential)

Conjugation Protocol
  • Nanoparticle Preparation:

    • Disperse 1 mg of amine-functionalized nanoparticles in 1 mL of Activation Buffer.

    • Sonicate for 5 minutes to ensure a homogenous suspension.

    • Wash the nanoparticles twice with Activation Buffer. For magnetic nanoparticles, use a magnetic separator to pellet the particles and decant the supernatant. For other nanoparticles, centrifuge at an appropriate speed and time to pellet the particles, then decant the supernatant.

  • Activation of the Carboxyl Group on the Linker:

    • Dissolve 2 mg of this compound in 1 mL of Activation Buffer.

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • To the linker solution, add 100 µL of EDC solution and 100 µL of NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the washed nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator or shaker).

  • Quenching and Washing:

    • To quench the reaction and block any unreacted sites on the nanoparticles, add 100 µL of Quenching Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash the conjugated nanoparticles three times with Washing Buffer to remove unreacted linker and byproducts. Use magnetic separation or centrifugation as appropriate.

    • After the final wash, resuspend the nanoparticles in 1 mL of Coupling Buffer or a storage buffer of choice.

Characterization of Conjugated Nanoparticles
  • Quantification of Conjugated Linker: The amount of conjugated linker can be determined indirectly by measuring the concentration of the linker in the supernatant after the conjugation reaction using a UV-Vis spectrophotometer at the appropriate wavelength for the maleimide (B117702) group or by using a peptide quantification assay. The conjugation efficiency is calculated as:

    • Conjugation Efficiency (%) = [(Initial Linker Amount - Unconjugated Linker Amount) / Initial Linker Amount] x 100

  • Size and Zeta Potential Measurement: The hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after conjugation should be measured using Dynamic Light Scattering (DLS). A successful conjugation is typically indicated by an increase in hydrodynamic diameter and a change in zeta potential.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np_prep Amine-Functionalized Nanoparticles in Activation Buffer np_wash Wash Nanoparticles np_prep->np_wash mix Mix Nanoparticles and Activated Linker np_wash->mix linker MC-GGFG-COOH Linker in Activation Buffer edc_nhs Add EDC/NHS linker->edc_nhs activated_linker Activated Linker edc_nhs->activated_linker activated_linker->mix incubate Incubate 2-4h at RT mix->incubate quench Quench Reaction incubate->quench wash_conj Wash Conjugated Nanoparticles quench->wash_conj characterize Characterize (DLS, UV-Vis) wash_conj->characterize

Caption: Experimental workflow for the conjugation of the MC-GGFG linker to nanoparticles.

Signaling Pathway for Drug Release and Action

signaling_pathway cluster_ecm Extracellular Matrix / Bloodstream cluster_cell Cancer Cell np_drug Nanoparticle-Linker-Drug Conjugate receptor Cell Surface Receptor np_drug->receptor Targeting endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cathepsin Cathepsin L/B lysosome->cathepsin drug_release Drug Release cathepsin->drug_release Cleavage of GGFG Linker cytosol Cytosol drug_release->cytosol Released Drug nucleus Nucleus cytosol->nucleus tubulin Tubulin cytosol->tubulin e.g., Tubulin Inhibition dna DNA nucleus->dna e.g., DNA Damage apoptosis Apoptosis tubulin->apoptosis dna->apoptosis

Caption: Signaling pathway of nanoparticle-drug conjugate uptake, cleavage, and action.

References

Application Notes and Protocols for MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted drug delivery has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component of an ADC is the linker that connects the antibody to the payload. The linker's properties, particularly its stability in circulation and its susceptibility to cleavage at the target site, are paramount to the ADC's efficacy and safety.

This document provides detailed application notes and protocols for the use of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a peptide-based cleavable linker designed for targeted drug delivery systems. This linker incorporates the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG), which is recognized and cleaved by specific lysosomal proteases, primarily cathepsins, that are often upregulated in the tumor microenvironment.[1][2] The maleimido-caproyl (MC) group allows for stable conjugation to antibodies, typically via cysteine residues.

The strategic design of this linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the active drug to exert its therapeutic effect.

Mechanism of Action: Intracellular Drug Release

The targeted drug delivery process utilizing an ADC with the MC-Gly-Gly-Phe-Gly linker follows a multi-step pathway, leading to the specific release of the cytotoxic payload within the cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell_surface Cancer Cell Surface cluster_intracellular Intracellular Compartments ADC ADC in Circulation (Linker Stable) Receptor Target Antigen (e.g., HER2, TROP2) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Cathepsin L/B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload (e.g., DXd, MMAE) Lysosome->Payload 4. Linker Cleavage (Cathepsin L/B) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Drug Action (e.g., Apoptosis)

Caption: Workflow of ADC-mediated targeted drug delivery.

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing the closely related and well-documented MC-GGFG linker. This data provides a strong indication of the expected performance of ADCs constructed with the this compound linker.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MC-GGFG-DXd (T-DXd)

Cell LineTarget AntigenIC50 (nM)Reference
SK-BR-3HER20.41 ± 0.05[3]
NCI-N87HER2~1[4]
KPL-4HER2~1[5]
JIMT-1HER2~10[5]
MDA-MB-468HER2-negative> 30[3]

Table 2: In Vivo Tumor Growth Inhibition of Trastuzumab-MC-GGFG-DXd in NCI-N87 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle-0[4]
Trastuzumab10Modest[6][7]
T-DXd0.550.1[4]
T-DXd10Significant[8]

Table 3: Plasma Stability of ADCs with Peptide Linkers

Linker TypeSpeciesStability (% Intact ADC after 6 days)Key Cleavage Enzyme(s)Reference
MC-GGFGHumanHigh (minimal degradation)Cathepsin L > Cathepsin B[1][2]
MC-GGFGMouseModerate to HighCathepsin L, Carboxylesterases[8]
Val-Cit (vc)HumanHighCathepsins, Neutrophil Elastase[2][9]
Val-Cit (vc)MouseLow (~75% degradation)Carboxylesterase 1C[2][10]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug-linker molecules conjugated to each antibody and the distribution of different drug-loaded species.

Workflow:

DAR_Determination_Workflow cluster_workflow HIC-HPLC Workflow for DAR Analysis start ADC Sample Preparation hic HIC Column Separation start->hic detection UV Detection (280 nm & Payload λ) hic->detection analysis Chromatogram Analysis detection->analysis dar Calculate Average DAR and Distribution analysis->dar

Caption: Workflow for DAR determination by HIC-HPLC.

Materials:

  • ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the prepared ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Acquisition: Monitor the absorbance at 280 nm (for the antibody) and a wavelength specific to the cytotoxic payload.

  • Data Analysis:

    • Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100[11]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target antigen-positive and antigen-negative cancer cell lines.

Workflow:

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate adc_treatment Treat with Serial Dilutions of ADC cell_seeding->adc_treatment incubation Incubate for 72-120 hours adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Materials:

  • Target antigen-positive and -negative cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well. Incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: ADC Internalization Assay by Flow Cytometry

Objective: To quantify the rate and extent of ADC internalization into target cells.

Workflow:

Internalization_Assay_Workflow cluster_workflow ADC Internalization Assay Workflow labeling Label ADC with Fluorescent Dye (e.g., AF488) incubation_4c Incubate Labeled ADC with Cells at 4°C (Binding only) labeling->incubation_4c incubation_37c Shift to 37°C for Various Time Points (Internalization) incubation_4c->incubation_37c quenching Quench Surface Fluorescence (e.g., Trypan Blue or Anti-fluorophore Ab) incubation_37c->quenching flow_cytometry Analyze by Flow Cytometry quenching->flow_cytometry analysis Quantify Internalized Fluorescence (MFI) flow_cytometry->analysis Plasma_Stability_Workflow cluster_workflow Plasma Stability Assay Workflow incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C sampling Collect Aliquots at Different Time Points incubation->sampling capture Isolate ADC using Affinity Capture (e.g., Protein A/G beads) sampling->capture analysis Analyze Intact ADC (DAR) by HIC-HPLC or LC-MS and/or Released Payload by LC-MS/MS capture->analysis Bystander_Assay_Workflow cluster_workflow Bystander Killing Assay Workflow co_culture Co-culture Antigen-Positive and Fluorescently Labeled Antigen-Negative Cells adc_treatment Treat with ADC co_culture->adc_treatment incubation Incubate for 72-120 hours adc_treatment->incubation analysis Analyze Viability of Each Cell Population by Flow Cytometry or High-Content Imaging incubation->analysis

References

Application Notes and Protocols for the Development of Assays with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a crucial component in the field of targeted cancer therapy, serving as a cleavable linker in the design and synthesis of Antibody-Drug Conjugates (ADCs). This tetrapeptide linker, often abbreviated as GGFG, is engineered to be stable in systemic circulation and to be selectively cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This controlled release of a cytotoxic payload enhances the therapeutic window by maximizing the drug's effect on cancer cells while minimizing off-target toxicity.

The most prominent application of this linker is in the ADC Trastuzumab Deruxtecan (B607063) (T-DXd; Enhertu®), where it connects the anti-HER2 antibody, Trastuzumab, to the topoisomerase I inhibitor, DXd.[1][2] The GGFG linker's design contributes to the high drug-to-antibody ratio (DAR) of approximately 8 and the potent bystander killing effect observed with Trastuzumab Deruxtecan.[1][3]

These application notes provide detailed protocols for the conjugation of this compound to an antibody, the characterization of the resulting ADC, and the evaluation of its stability and enzymatic cleavage.

Signaling Pathways and Experimental Workflows

The development and evaluation of an ADC utilizing the this compound linker involves a series of critical steps, from conjugation to functional assessment. The following diagrams illustrate the conceptual signaling pathway of ADC action and the general experimental workflow.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab Deruxtecan) Antigen Target Antigen on Tumor Cell (e.g., HER2) ADC->Antigen 1. Binding Internalization Internalization via Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (DXd) Lysosome->Payload_Release 4. Proteolytic Cleavage of GGFG Linker by Cathepsins (e.g., Cathepsin L) DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxic Effect Bystander_Cell Neighboring (Antigen-Negative) Tumor Cell Payload_Release->Bystander_Cell 6. Diffusion of Membrane-Permeable Payload Bystander_Effect Bystander Killing Effect Bystander_Cell->DNA_Damage

Caption: Mechanism of action for an ADC with a GGFG linker.

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization cluster_functional_assays Functional Assays Linker_Payload 1. Preparation of Linker-Payload Conjugate (e.g., MC-GGFG-DXd) Conjugation 3. Conjugation Reaction Linker_Payload->Conjugation Antibody_Reduction 2. Antibody Reduction Antibody_Reduction->Conjugation Purification 4. Purification of ADC Conjugation->Purification DAR_Analysis 5. Drug-to-Antibody Ratio (DAR) Determination (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis 6. Purity and Aggregation Analysis (SEC-HPLC) Purification->Purity_Analysis Stability_Assay 7. In Vitro Plasma Stability Assay Purification->Stability_Assay Cleavage_Assay 8. Cathepsin-Mediated Cleavage Assay Purification->Cleavage_Assay Cytotoxicity_Assay 9. In Vitro Cytotoxicity and Bystander Effect Assays Purification->Cytotoxicity_Assay

Caption: General experimental workflow for ADC development.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with ADCs utilizing the GGFG linker, primarily based on data from studies of Trastuzumab Deruxtecan.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC28H36N6O10
Molecular Weight616.62 g/mol
Purity>98.0%

Table 2: Characterization of Trastuzumab Deruxtecan (T-DXd)

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)~7.7 - 8.0HIC-HPLC / LC-MS
Monomer Purity>95%SEC-HPLC

Table 3: In Vitro Stability and Cleavage of GGFG Linker

AssaySpeciesMatrixIncubation Time% Payload Release
Plasma StabilityHumanPlasma21 days~2.1%
Plasma StabilityMouseSerum14 days~6.6%
Cathepsin L Cleavage-Buffer72 hoursNearly complete
Cathepsin B Cleavage-Buffer72 hoursMinimal

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-reactive linker-payload (e.g., MC-GGFG-DXd) to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • MC-GGFG-Payload with a maleimide (B117702) group (e.g., Deruxtecan)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers and solvents (e.g., PBS, DMA)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the MC-GGFG-Payload in an organic solvent like DMA.

    • Add the dissolved linker-payload to the reduced antibody solution at a molar excess of 15-20 fold over the antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine buffer, pH 6.0).

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Proceed with DAR analysis (Protocol 2).

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[4][5]

Materials:

  • Purified ADC sample

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma.[6][7]

Materials:

  • Purified ADC sample

  • Human or other species' plasma (citrate-anticoagulated)

  • Incubator at 37°C

  • Analytical method for quantifying released payload (e.g., LC-MS/MS) or intact ADC (e.g., affinity capture LC-MS).

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a final concentration of 100-200 µg/mL.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • Immediately freeze the aliquots at -80°C until analysis.

  • Sample Processing and Analysis:

    • For Released Payload: Precipitate plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant by LC-MS/MS to quantify the free payload.

    • For Intact ADC: Use an affinity capture method (e.g., anti-human IgG beads) to isolate the ADC from plasma, followed by analysis (e.g., LC-MS) to determine the change in average DAR over time.[8]

  • Data Analysis:

    • Plot the concentration of released payload or the average DAR over time to determine the stability profile of the ADC.

Protocol 4: Cathepsin-Mediated Linker Cleavage Assay

This assay assesses the susceptibility of the GGFG linker to enzymatic cleavage by cathepsins, particularly Cathepsin L, which has been shown to be more effective than Cathepsin B for this linker.[2][9]

Materials:

  • Purified ADC sample

  • Recombinant human Cathepsin L

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification

Procedure:

  • Enzyme Activation:

    • Pre-incubate the Cathepsin L in the assay buffer at 37°C for 15-30 minutes to ensure activation.

  • Cleavage Reaction:

    • Add the ADC to the activated enzyme solution to a final concentration of 10-50 µg/mL.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile (B52724) with an internal standard).

    • Centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the amount of released payload.

  • Data Analysis:

    • Calculate the percentage of payload release at each time point relative to the total amount of conjugated payload at time 0.

    • Plot the percentage of payload release versus time to determine the cleavage kinetics.

Conclusion

The this compound linker is a well-validated and effective component for the development of highly potent and stable ADCs. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and functional evaluation of ADCs utilizing this technology. Careful execution of these assays is critical for advancing novel ADC candidates from preclinical research to clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the cleavable ADC linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][] It is comprised of a maleimidocaproyl (MC) group for conjugation to a monoclonal antibody, a Gly-Gly-Phe-Gly tetrapeptide sequence that is susceptible to cleavage by lysosomal enzymes like Cathepsin B, and a self-immolative p-aminobenzyl alcohol (PAB) derivative that releases the conjugated drug upon peptide cleavage.[4][5][6]

Q2: What is the general synthetic strategy for this molecule?

A2: The synthesis is typically performed using solid-phase peptide synthesis (SPPS) following the Fmoc/tBu strategy.[7][8] The peptide chain is assembled on a solid support, such as a 2-chlorotrityl chloride resin, followed by the coupling of the maleimidocaproyl (MC) group to the N-terminus.[9][10] The final step involves cleavage of the linker from the resin under acidic conditions.[1][4][9]

Q3: Why is the Gly-Gly-Phe-Gly sequence chosen for this linker?

A3: The Gly-Gly-Phe-Gly tetrapeptide is a known substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][6] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cancer cells, enhancing the therapeutic window of the ADC.[4]

Q4: What are the key challenges in synthesizing this specific peptide-linker?

A4: The primary challenges include:

  • Hydrophobicity: The presence of Phenylalanine (Phe) can lead to peptide aggregation during synthesis, resulting in incomplete reactions and difficult purification.[11][12]

  • Diketopiperazine formation: The Gly-Gly sequence at the C-terminus can be prone to this side reaction, leading to chain termination. Using a sterically hindered resin like 2-chlorotrityl chloride can help mitigate this.[10]

  • Premature cleavage: If using a highly acid-labile resin, care must be taken during coupling steps to avoid premature cleavage of the peptide from the support.[13]

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity, while mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized linker.[14][15]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Crude Peptide-Linker Post-Cleavage
Potential Cause Troubleshooting Steps Relevant Diagnostic Tests
Incomplete Coupling Reactions Increase coupling time and/or temperature. Use a more potent coupling reagent such as HATU or HCTU. Double couple the amino acids, especially the sterically hindered Phenylalanine.Kaiser test (ninhydrin test) on a small sample of resin after coupling to check for free amines.[13]
Peptide Aggregation Synthesize at a lower resin loading. Use a solvent with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF.[11] Incorporate a chaotropic agent or use a PEG-based resin.[11]Monitor resin swelling; shrinking can indicate aggregation.[16]
Premature Cleavage from Resin If using a 2-chlorotrityl chloride resin, avoid highly acidic conditions during synthesis. Use DIPEA for neutralization instead of piperidine (B6355638) for an extended period.[9]Analyze the wash solutions from coupling and deprotection steps by HPLC-MS for the presence of the cleaved peptide.
Incomplete Cleavage from Resin Extend the cleavage time or use a stronger cleavage cocktail. Ensure the cleavage cocktail is freshly prepared.After cleavage, perform a test cleavage on a small amount of the remaining resin to see if more product is released.
Issue 2: Poor Purity of the Crude Peptide-Linker in HPLC Analysis
Potential Cause Troubleshooting Steps Relevant Diagnostic Tests
Presence of Deletion Sequences Optimize coupling efficiency as described in "Low Yield".Mass spectrometry of the crude product will show peaks corresponding to the mass of the target peptide minus the mass of one or more amino acids.
Diketopiperazine Formation Use a 2-chlorotrityl chloride resin to sterically hinder this side reaction.[10]Mass spectrometry will show a peak corresponding to the cyclic dipeptide of Gly-Gly.
Side-Chain Protecting Group Issues Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, water) to prevent re-attachment of protecting groups to sensitive residues like Phe.[17]Mass spectrometry may show adducts on the peptide corresponding to protecting groups.
Racemization Use coupling additives like HOBt or Oxyma to suppress racemization, especially during the coupling of Phenylalanine.Chiral HPLC analysis may be required to separate diastereomers.
Issue 3: Difficulty in Purifying the Final Product by RP-HPLC
Potential Cause Troubleshooting Steps Relevant Diagnostic Tests
Poor Solubility of the Peptide-Linker Dissolve the crude product in a small amount of a strong organic solvent like DMSO or isopropanol (B130326) before diluting with the HPLC mobile phase. Use a mobile phase with a higher organic content or a different organic modifier (e.g., isopropanol instead of acetonitrile).Visual inspection of the sample solution for precipitates.
Peptide Aggregation on the Column Increase the column temperature to improve solubility and reduce secondary interactions. Use a shallower gradient during elution.Broad, tailing peaks in the HPLC chromatogram.
Irreversible Binding to the Column Use a column with a different stationary phase (e.g., C8 or C4 instead of C18) that is less hydrophobic. Add a stronger ion-pairing agent to the mobile phase.Low recovery of the product after purification.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH on 2-Chlorotrityl Chloride Resin
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Loading (Glycine):

    • Dissolve Fmoc-Gly-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by adding methanol (B129727) (1 mL per gram of resin) and shaking for 30 minutes.

    • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycles for Phe, Gly, Gly):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

    • Amino Acid Coupling: In a separate vessel, pre-activate Fmoc-amino acid (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes. Add the activated solution to the resin and shake for 1-2 hours. Wash with DMF.

    • Perform a Kaiser test to confirm complete coupling.[13]

  • Final Fmoc Deprotection: After the last Glycine coupling, perform the Fmoc deprotection as described above.

Protocol 2: Coupling of Maleimidocaproyl (MC) Group
  • Dissolve 6-maleimidohexanoic acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Add the solution to the deprotected peptide-resin and shake for 2-4 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 3: Cleavage and Precipitation
  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Centrifuge to pellet the precipitate, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Typical Reagents for SPPS
StepReagentTypical Excess (eq)
Amino Acid CouplingFmoc-Amino Acid3-5
Coupling Agent (HCTU/HBTU)2.9-4.9
Base (DIPEA)6-10
Fmoc DeprotectionPiperidine in DMF20% (v/v)
MC Coupling6-Maleimidohexanoic Acid3-5
CleavageTFA95% (v/v)
Scavengers (TIS, Water)2.5% each (v/v)
Table 2: Expected Mass Spectrometry Data
SpeciesExpected Monoisotopic Mass (Da)
This compound ~660.3
Deletion of Gly~603.3
Deletion of Phe~513.2
Diketopiperazine of Gly-Gly~114.0

Note: Exact masses will vary depending on the isotopic composition.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin 2-Chlorotrityl Resin Load_Gly Load Fmoc-Gly-OH Resin->Load_Gly Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Gly->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect2->Couple_Gly1 Deprotect3 Fmoc Deprotection Couple_Gly1->Deprotect3 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly2 Deprotect4 Final Fmoc Deprotection Couple_Gly2->Deprotect4 Couple_MC Couple Maleimidocaproyl (MC) Group Deprotect4->Couple_MC Cleavage Cleavage from Resin (TFA/TIS/H2O) Couple_MC->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis Issue (e.g., Low Yield/Purity) Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Incomplete_Rxn Incomplete Reaction? Check_Crude->Incomplete_Rxn Aggregation Aggregation Issue? Incomplete_Rxn->Aggregation No Optimize_Coupling Optimize Coupling: - Stronger Reagent - Double Couple - Increase Time/Temp Incomplete_Rxn->Optimize_Coupling Yes Side_Reaction Side Reaction? Aggregation->Side_Reaction No Change_Solvent Change Solvent (e.g., NMP) Lower Resin Loading Aggregation->Change_Solvent Yes Modify_Protocol Modify Protocol: - Use 2-CTC Resin - Add Scavengers Side_Reaction->Modify_Protocol Yes Purification_Issue Purification Difficulty Side_Reaction->Purification_Issue No Optimize_HPLC Optimize HPLC: - Adjust Gradient - Change Solvent/Column - Increase Temperature Purification_Issue->Optimize_HPLC

Caption: Troubleshooting logic for common issues in peptide-linker synthesis.

References

Technical Support Center: Optimizing MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the dosage of Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound linker?

A1: This linker is a tetrapeptide-based, enzymatically cleavable linker. It is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the lysosome, releasing the cytotoxic payload to exert its therapeutic effect.

Q2: What are the key considerations for determining the initial dosage in preclinical studies?

A2: Initial dosage determination should be based on several factors, including the potency of the cytotoxic payload (IC50), the drug-to-antibody ratio (DAR), the antigen expression levels on the target cells, and the tolerability of the ADC in animal models. Dose-range finding studies are crucial to identify the maximum tolerated dose (MTD) and to establish a preliminary therapeutic window.[3][4]

Q3: How does the Drug-to-Antibody Ratio (DAR) impact dosage and efficacy?

A3: The DAR is a critical quality attribute of an ADC. A low DAR may result in reduced efficacy, while a high DAR can lead to ADC aggregation, altered pharmacokinetics, and increased off-target toxicity.[5][6] Optimizing the DAR is essential for balancing efficacy and safety. The optimal DAR is typically determined empirically for each ADC.

Q4: What are the recommended dosages for ADCs using a similar GGFG linker in clinical settings?

A4: While specific dosages for ADCs with the exact this compound linker will be product-specific, we can refer to the dosage of Enhertu® (trastuzumab deruxtecan), which utilizes a similar GGFG linker. The recommended dosage for Enhertu® varies depending on the cancer type.[7][8][9][10][11]

Data Presentation

Table 1: Recommended Dosage of Enhertu® (Trastuzumab Deruxtecan) with a GGFG Linker

IndicationRecommended DosageAdministration Schedule
HER2-Positive or HER2-Low Breast Cancer, HER2-Mutant NSCLC, and HER2-Positive Solid Tumors5.4 mg/kgIntravenous infusion once every 3 weeks (21-day cycle)
HER2-Positive Gastric Cancer6.4 mg/kgIntravenous infusion once every 3 weeks (21-day cycle)

Note: This data is for Enhertu® (fam-trastuzumab deruxtecan-nxki) and should be used as a reference for ADCs with a similar GGFG linker. Dosage for a specific ADC with the this compound linker must be determined through dedicated preclinical and clinical studies.[8][9]

Troubleshooting Guides

Issue 1: Low or No In Vitro Cytotoxicity

  • Possible Cause: Inefficient internalization of the ADC.

    • Troubleshooting:

      • Confirm target antigen expression on the cell line using flow cytometry or western blotting.

      • Evaluate ADC binding to target cells using a cell-based binding assay.

      • Assess ADC internalization using fluorescently labeled ADCs and microscopy or flow cytometry.

  • Possible Cause: Insufficient cleavage of the linker.

    • Troubleshooting:

      • Verify the expression and activity of relevant lysosomal proteases (e.g., Cathepsin B, Cathepsin L) in the target cell line.

      • Perform an in vitro linker cleavage assay using purified enzymes or cell lysates to confirm linker susceptibility to cleavage.

  • Possible Cause: Low Drug-to-Antibody Ratio (DAR).

    • Troubleshooting:

      • Determine the DAR of the ADC batch using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

      • Optimize the conjugation process to achieve the desired DAR.

Issue 2: High In Vivo Toxicity or Poor Tolerability

  • Possible Cause: Premature cleavage of the linker in circulation.

    • Troubleshooting:

      • Assess the stability of the ADC in plasma from the relevant animal species in vitro.

      • Analyze plasma samples from in vivo studies for the presence of free payload.

  • Possible Cause: Off-target toxicity of the payload.

    • Troubleshooting:

      • Evaluate the cytotoxicity of the free payload on various cell lines, including non-target cells.

      • Consider modifying the payload to reduce its non-specific toxicity.

  • Possible Cause: High DAR leading to aggregation and altered pharmacokinetics.

    • Troubleshooting:

      • Characterize the aggregation state of the ADC using size exclusion chromatography (SEC).

      • Optimize the conjugation process to produce ADCs with a lower and more homogeneous DAR.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: Variability in ADC batches.

    • Troubleshooting:

      • Thoroughly characterize each new batch of ADC for DAR, purity, and aggregation.

      • Establish and adhere to strict quality control parameters for ADC production.

  • Possible Cause: Issues with experimental assay setup.

    • Troubleshooting:

      • Ensure consistent cell culture conditions, including cell passage number and confluency.

      • Include appropriate positive and negative controls in all assays.

      • Validate all assay protocols for robustness and reproducibility.

  • Possible Cause: Solubility issues with the ADC.

    • Troubleshooting:

      • Assess the solubility of the ADC in the formulation buffer.

      • If solubility is low, consider formulation optimization by adjusting pH, ionic strength, or including excipients. For highly hydrophobic payloads, a small amount of a co-solvent like DMSO may be necessary, but its effect on antibody stability must be evaluated.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic potential of an ADC.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Unconjugated antibody (negative control)

  • Free cytotoxic payload (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the treatment solutions.

  • Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).[12][13][14][15]

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in vivo.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Tumor cells (antigen-positive)

  • ADC with this compound linker

  • Vehicle control

  • Unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, and unconjugated antibody (typically via intravenous injection) at the predetermined dosage and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or based on other predefined criteria (e.g., significant body weight loss, tumor ulceration).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the data for statistically significant differences between treatment groups.[3][16][17]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC (Antibody-Drug Conjugate) Binding Binding ADC->Binding 1. Targeting Antigen Tumor Antigen Binding->Antigen Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage (Cathepsins) Lysosome->Cleavage 3. Enzymatic Cleavage Payload Released Payload Cleavage->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Caption: Mechanism of Action for an ADC with a Cleavable Linker.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR DAR Determination (HIC, MS) Cytotoxicity Cytotoxicity Assay (IC50 Determination) DAR->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability PK Pharmacokinetics (PK) Study Stability->PK MTD Maximum Tolerated Dose (MTD) Study PK->MTD Efficacy Xenograft Efficacy Study MTD->Efficacy

Caption: Experimental Workflow for ADC Dosage Optimization.

References

Technical Support Center: Reducing Off-Target Effects of Peptide-Linked Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker system and similar architectures in their drug development pipelines. The focus is on identifying and mitigating off-target effects associated with this cathepsin-cleavable linker, commonly employed in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for the MC-Gly-Gly-Phe-Gly linker?

The MC-Gly-Gly-Phe-Gly moiety serves as a cleavable linker, designed to be stable in systemic circulation and selectively processed by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. The maleimidocaproyl (MC) group is used to conjugate the linker-payload to a monoclonal antibody (mAb). Following internalization of the ADC into a target cancer cell, the peptide sequence is cleaved within the lysosome, releasing the cytotoxic payload to induce cell death.

Q2: What are the primary sources of off-target effects with this type of linker?

Off-target effects can arise from several factors:

  • Premature Cleavage: The linker may be prematurely cleaved in the bloodstream by other proteases, such as plasmin or neutrophil elastase, leading to systemic release of the cytotoxic payload.

  • Non-Specific Uptake: The ADC may be taken up by non-target cells, particularly those of the reticuloendothelial system (RES) like macrophages in the liver and spleen, leading to off-target toxicity in these organs.

  • Bystander Effect: The released payload, if membrane-permeable, can diffuse out of the target cell and kill adjacent, healthy cells that do not express the target antigen.

  • Target-Independent Binding: The antibody component of the ADC may exhibit low-level, non-specific binding to tissues other than the intended target.

Q3: How can the "-NH-CH2-O-CH2COOH" component influence off-target effects?

This hydrophilic spacer, positioned between the cleavable peptide and the payload, can influence the overall physicochemical properties of the linker-payload system. Its hydrophilicity may help to reduce plasma protein binding and aggregation, potentially lowering non-specific uptake. However, its susceptibility to enzymatic or chemical degradation should also be evaluated as a potential source of premature payload release.

Troubleshooting Guides

Issue 1: High systemic toxicity observed in in vivo models.

This is often the first indicator of significant off-target effects. The following troubleshooting workflow can help pinpoint the cause.

A High Systemic Toxicity Observed B Hypothesis 1: Premature Payload Release A->B C Hypothesis 2: Non-Specific ADC Uptake A->C D Perform Plasma Stability Assay B->D E Perform Biodistribution Study C->E F Significant payload release detected in plasma? D->F Analyze results G High accumulation in liver, spleen, or bone marrow? E->G Analyze results H YES: Investigate linker modification (e.g., steric hindrance) or alternative cleavage sites. F->H J NO: Proceed to Hypothesis 2 F->J I YES: Investigate antibody engineering (e.g., PEGylation, charge modification) to reduce RES uptake. G->I K NO: Consider target-independent binding of the mAb itself. G->K

Caption: Troubleshooting workflow for high systemic toxicity.

  • Objective: To quantify the rate of payload release from the ADC in plasma from relevant species (e.g., mouse, rat, human).

  • Materials: Test ADC, control ADC (with a non-cleavable linker), fresh frozen plasma, quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.

  • Methodology:

    • Incubate the test ADC at a concentration of 100 µg/mL in plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma/ADC mixture.

    • Immediately quench the reaction by adding 3 volumes of the cold acetonitrile solution to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

    • Calculate the percentage of released payload at each time point relative to a standard curve.

Time (hours)% Payload Released (Test ADC)% Payload Released (Control ADC)Interpretation
00.50.4Baseline
815.21.1Significant premature cleavage in Test ADC.
2435.82.5Unstable linker. Consider redesign.
4855.14.8High instability confirms premature cleavage.
Issue 2: Cytotoxicity observed in antigen-negative cell lines.

This suggests either non-specific internalization of the ADC or a "bystander effect" where the payload diffuses and kills neighboring cells.

  • Objective: To determine if the released payload can kill adjacent, antigen-negative cells.

  • Materials: Antigen-positive target cells (e.g., HER2+ BT-474), antigen-negative cells (e.g., HER2- MDA-MB-468), fluorescent cell viability dyes (e.g., Calcein AM for live cells, Ethidium Homodimer-1 for dead cells).

  • Methodology:

    • Co-culture the antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1, 1:5).

    • Treat the co-culture with varying concentrations of the test ADC for 72-96 hours.

    • Include monoculture controls for both cell lines treated with the ADC.

    • Stain the cells with the viability dyes and image using fluorescence microscopy or a high-content imager.

    • Quantify the percentage of dead cells in both the antigen-positive and antigen-negative populations.

ADC Concentration (nM)% Viability (Antigen-Positive Cells)% Viability (Antigen-Negative Cells in Co-culture)Interpretation
0.19598No effect.
15292Target-specific killing. Low bystander effect.
101565Significant killing of antigen-negative cells.
100525Potent bystander effect observed.

If a significant bystander effect is confirmed, consider strategies to reduce payload permeability, such as selecting a more polar payload or modifying the linker to release a charged metabolite.

Signaling Pathway Perturbation

Off-target release of a cytotoxic payload, such as an auristatin (e.g., MMAE) or a maytansinoid (e.g., DM1), typically leads to the disruption of microtubule dynamics, inducing cell cycle arrest and apoptosis. Understanding this pathway is crucial for interpreting off-target toxicity data.

cluster_Extracellular Extracellular Space cluster_Cell Non-Target Cell ADC ADC Payload Free Payload ADC->Payload Premature Cleavage Microtubules Microtubules Payload->Microtubules Binds & Inhibits Polymerization Payload->Microtubules Cellular Uptake Disruption Microtubule Disruption Microtubules->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Off-target payload effect on microtubule dynamics.

"MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH stability issues in media"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MC-Gly-Gly-Phe-Gly Linker Conjugates

Welcome to the technical support center for MC-Gly-Gly-Phe-Gly-based conjugates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the stability of these molecules in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the structure of MC-Gly-Gly-Phe-Gly-NH-CH₂-O-CH₂COOH and what are its key components?

A1: This molecule is a linker-payload construct commonly used in the development of Antibody-Drug Conjugates (ADCs) or other targeted therapies. Its components are:

  • MC (Maleimidocaproyl): A maleimide-containing group that serves as a conjugation point, typically reacting with a thiol (e.g., a cysteine residue on an antibody) to form a stable thioether bond.

  • Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence designed to be a substrate for lysosomal proteases, such as Cathepsin B and L.[1][2] This enzymatic cleavage allows for the release of the attached payload inside the target cell.[1][]

  • -NH-CH₂-O-CH₂COOH: This portion represents a self-immolative spacer and the attachment point for a payload. After the GGFG sequence is cleaved, this spacer is designed to decompose and release the active drug.

Q2: What are the primary stability concerns when working with this linker in biological media?

A2: The two main points of instability are the maleimide (B117702) group and the peptide sequence.

  • Maleimide Group Instability: The succinimide (B58015) ring formed after conjugation to a thiol can be susceptible to two main reactions in plasma or serum:

    • Hydrolysis: The succinimide ring can undergo ring-opening hydrolysis, which can impact the properties of the conjugate.[4][5] This reaction is generally slower but creates a more stable, ring-opened succinamic acid derivative that is resistant to the reverse reaction.[6][7]

    • Retro-Michael Reaction (Thiol Exchange): The bond between the maleimide and the thiol can reverse, especially in the presence of other thiols like albumin or glutathione (B108866) in the plasma.[4][6] This can lead to the transfer of the linker-payload to other proteins, causing off-target toxicity and reduced efficacy.[7][8]

  • Peptide Cleavage: While the GGFG sequence is designed for cleavage by intracellular cathepsins, it may be susceptible to premature cleavage by other proteases present in the extracellular matrix or in plasma/serum, leading to premature drug release.[1][9]

Q3: Is the GGFG peptide linker considered stable in plasma?

A3: Generally, tetrapeptide linkers like GGFG are considered to have good stability in blood circulation compared to some dipeptide linkers.[2][] However, their stability is not absolute and can be species-dependent. For instance, some peptide linkers show susceptibility to carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[9] It is always recommended to perform experimental stability studies in the specific matrix (e.g., human, mouse, rat plasma) being used.

Troubleshooting Guides

This section addresses common problems encountered during in vitro experiments.

Problem 1: Rapid loss of the parent compound is observed in plasma/serum.
  • Potential Cause 1: Proteolytic Degradation

    • Explanation: Proteases in the plasma or serum may be cleaving the GGFG peptide sequence prematurely.

    • Troubleshooting Steps:

      • Run a Control: Incubate the compound in phosphate-buffered saline (PBS) or heat-inactivated serum. A significantly higher stability in these matrices compared to active serum points towards enzymatic degradation.

      • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the plasma/serum sample to see if it prevents degradation.

      • LC-MS Analysis: Use high-resolution mass spectrometry to identify peptide fragments corresponding to cleavage at the GGFG sequence.

  • Potential Cause 2: Maleimide-Thiol Exchange

    • Explanation: The maleimide-thiol bond may be unstable, leading to a retro-Michael reaction and transfer of the linker to plasma proteins like albumin.[6]

    • Troubleshooting Steps:

      • Monitor for Adducts: Analyze the plasma sample (particularly the protein fraction) for the presence of your linker-payload attached to other proteins (e.g., albumin-linker adduct).

      • Promote Hydrolysis: After conjugation, consider incubating the conjugate at a slightly basic pH (e.g., pH 8.0) for an extended period (e.g., 24-72 hours) to promote the hydrolysis of the succinimide ring.[7][10] The resulting ring-opened structure is much more stable against thiol exchange.[11]

Problem 2: Multiple unexpected peaks appear in my LC-MS analysis over time.
  • Potential Cause 1: Maleimide Ring Hydrolysis

    • Explanation: Hydrolysis of the succinimide ring can occur on either of the two carbonyl carbons, creating two distinct ring-opened isomeric products (succinamic acids).[5] These isomers will likely have slightly different retention times on a reverse-phase HPLC column.

    • Troubleshooting Steps:

      • Check Molecular Weights: Confirm if the new peaks have the expected molecular weight of the parent compound + 18 Da (the mass of water).

      • pH Control: Be aware that the rate of hydrolysis is dependent on pH and temperature.[6] Ensure consistent buffering of your media.

  • Potential Cause 2: Non-specific Peptide Cleavage

    • Explanation: Plasma proteases can cleave the peptide linker at various positions, not just the intended Phe-Gly bond, leading to a variety of peptide fragments.

    • Troubleshooting Steps:

      • Fragment Identification: Use MS/MS analysis to sequence the peptide fragments and identify the cleavage sites. This information can help in redesigning the linker if necessary.

Problem 3: My stability results are inconsistent between experiments.
  • Potential Cause 1: Variability in Biological Matrix

    • Explanation: Plasma and serum are complex matrices with enzymatic activity that can vary between donors, species, and handling conditions (e.g., freeze-thaw cycles).

    • Troubleshooting Steps:

      • Pool Plasma: Use pooled plasma from multiple donors to average out individual variations.

      • Standardize Handling: Ensure consistent handling of plasma/serum, including the number of freeze-thaw cycles and storage conditions.

      • Use Internal Standards: Incorporate a stable, non-reactive internal standard in your assay to account for variations in sample preparation and instrument response.[12]

  • Potential Cause 2: Issues with Sample Preparation

    • Explanation: Inconsistent protein precipitation, sample dilution, or storage of quenched samples can introduce variability.[13][14]

    • Troubleshooting Steps:

      • Optimize Quenching: Ensure the quenching step (e.g., addition of cold acetonitrile) is rapid and effectively stops all enzymatic reactions.

      • Validate Protocol: Follow a validated and standardized protocol for sample preparation and analysis.[15]

Quantitative Data Summary

The stability of a linker conjugate is often expressed as its half-life (t½) in a given medium. The following table provides representative (hypothetical) data for a typical MC-GGFG conjugate to illustrate expected trends.

MediumIncubation Temperature (°C)Half-life (t½) in HoursPrimary Degradation Pathway(s)
PBS (pH 7.4)37> 150 hoursSlow hydrolysis of maleimide
Human Plasma3770 - 90 hoursPeptide cleavage, Maleimide-thiol exchange
Mouse Plasma3730 - 50 hoursPeptide cleavage (potentially faster due to esterases), exchange
Heat-Inactivated Plasma37> 120 hoursMaleimide-thiol exchange (slower), residual enzymatic activity
Lysosomal Homogenate37< 1 hourRapid enzymatic cleavage of GGFG by cathepsins

Experimental Protocols

Protocol: In Vitro Plasma Stability Assessment by LC-MS

This protocol outlines a standard method for determining the stability of the MC-GGFG conjugate in plasma.

  • Materials:

    • Test Compound (e.g., 10 mM stock in DMSO).

    • Pooled human or mouse plasma (anticoagulant, e.g., K₂EDTA).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation/quenching).

    • Internal Standard (IS) stock solution (a structurally similar, stable compound).

    • Thermomixer or water bath set to 37°C.

    • LC-MS system with a reverse-phase C18 column.

  • Procedure:

    • Pre-warm Plasma: Thaw frozen plasma at 37°C and pre-incubate for 15 minutes.

    • Initiate Reaction: Spike the test compound into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is <0.5% to avoid affecting enzyme activity. Vortex gently to mix.

    • Timepoint Zero (T=0): Immediately after spiking, transfer a 50 µL aliquot of the plasma mixture into a clean microcentrifuge tube containing 150 µL of cold ACN with IS. This is your T=0 sample. Vortex vigorously for 1 minute to precipitate proteins and stop the reaction.

    • Incubation: Place the remaining plasma mixture in the 37°C incubator.

    • Collect Timepoints: At subsequent time points (e.g., 1, 4, 8, 24, 48, 72 hours), remove 50 µL aliquots and quench them in the same manner as the T=0 sample.

    • Sample Processing: Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Analysis: Carefully transfer the supernatant to HPLC vials for LC-MS analysis. Monitor the disappearance of the parent compound peak area relative to the internal standard over time.

  • Data Analysis:

    • Calculate the ratio of the parent compound peak area to the IS peak area for each time point.

    • Normalize the data by setting the ratio at T=0 to 100%.

    • Plot the percentage of the remaining parent compound versus time on a semi-logarithmic scale.

    • Determine the half-life (t½) from the slope of the linear regression (ln(2)/slope).

Visualizations

Degradation_Pathways Potential Degradation Pathways in Plasma cluster_0 Primary Compound cluster_1 Degradation Products Intact Intact Conjugate (MC-GGFG-Payload) Hydrolyzed Ring-Opened Isomers (Hydrolyzed Maleimide) Intact->Hydrolyzed Hydrolysis (H₂O) Exchanged Albumin-Linker Adduct (Thiol Exchange) Intact->Exchanged Retro-Michael (+ Plasma Thiols) Cleaved Cleaved Peptide Fragments + Free Payload Intact->Cleaved Protease Cleavage

Potential Degradation Pathways in Plasma

Experimental_Workflow Workflow for In Vitro Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Reagents (Plasma, Compound, IS) B 2. Spike Compound into pre-warmed plasma A->B C 3. Incubate at 37°C B->C D 4. Collect Aliquots at time points (T=0, T=x...) C->D E 5. Quench with Cold ACN + IS & Precipitate Protein D->E F 6. Centrifuge to pellet protein E->F G 7. Analyze Supernatant by LC-MS F->G H 8. Calculate Half-Life (t½) G->H

Workflow for In Vitro Stability Assessment

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Rapid Compound Loss Q1 Is it stable in heat-inactivated serum? Start->Q1 A1_Yes Likely Thiol Exchange or Residual Activity Q1->A1_Yes Yes A1_No Likely Proteolytic Degradation Q1->A1_No No S1 Solution: - Analyze for albumin adducts - Force maleimide hydrolysis A1_Yes->S1 S2 Solution: - Use protease inhibitors - Identify cleavage sites via MS/MS A1_No->S2

Troubleshooting Decision Tree

References

Technical Support Center: Purification of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of the ADC linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Low Purity of the Final Product

Question: After purification by RP-HPLC, the purity of my this compound is still below the desired level. What are the potential causes and solutions?

Answer:

Low purity after RP-HPLC can stem from several factors related to both the synthesis and the purification process itself. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Causes:

  • Incomplete Reactions during Synthesis: The crude product may contain a high percentage of impurities such as truncated or deletion peptide sequences.[1]

  • Presence of Protecting Groups: Incomplete removal of protecting groups during synthesis can lead to closely eluting impurities.[][3][4]

  • Co-elution of Impurities: Some synthesis-related impurities may have similar hydrophobicity to the target molecule, making separation difficult.

  • Degradation of the Molecule: The maleimide (B117702) group is susceptible to hydrolysis, and the peptide backbone can undergo modifications like oxidation, especially at certain pH values and temperatures.[3][5][6][7]

  • Suboptimal HPLC Method: The chosen HPLC column, mobile phase, or gradient may not be suitable for resolving the specific impurities present.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Purity start Low Purity Observed check_crude Analyze Crude Material (LC-MS) start->check_crude high_impurities High Level of Synthesis Impurities? check_crude->high_impurities optimize_synthesis Optimize Synthesis/Cleavage Protocol high_impurities->optimize_synthesis Yes check_hplc Review HPLC Method high_impurities->check_hplc No optimize_synthesis->start coelution Co-eluting Impurities? check_hplc->coelution optimize_hplc Optimize HPLC Conditions coelution->optimize_hplc Yes degradation Product Degradation? coelution->degradation No success Purity Improved optimize_hplc->success stabilize Modify Purification Conditions (e.g., pH, temp) degradation->stabilize Yes degradation->success No stabilize->success

Caption: Workflow for troubleshooting low product purity.

Solutions:

  • Optimize Synthesis and Cleavage:

    • Ensure complete coupling and deprotection steps during solid-phase peptide synthesis (SPPS).

    • Use appropriate scavengers during the cleavage from the resin to minimize side reactions.

  • Optimize HPLC Separation:

    • Column Selection: For peptides of this size, C18 columns are generally effective. Consider using a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity.[8]

    • Mobile Phase: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[3][9] The concentration of TFA can be optimized (typically 0.05-0.1%) to enhance resolution.[3][9][10] Using a different ion-pairing agent like formic acid (FA) can be beneficial, especially for LC-MS analysis, although it may provide different selectivity.[4]

    • Gradient: Employ a shallower gradient to improve the resolution of closely eluting peaks.[8][11]

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[8]

  • Prevent Degradation:

    • pH Control: The maleimide group is more stable at acidic pH (around 2-3), which is typical for RP-HPLC with TFA.[12] Avoid basic conditions during purification as this can lead to rapid hydrolysis of the maleimide.[12]

    • Temperature: Keep the purification process at a controlled, cool temperature if the molecule shows thermal instability.

    • Time: Minimize the time the purified peptide is in solution before lyophilization to prevent degradation.[11]

Problem 2: Peak Tailing in HPLC Chromatogram

Question: My HPLC chromatogram shows significant peak tailing for the main product. What could be the cause and how can I improve the peak shape?

Answer:

Peak tailing is a common issue in HPLC that can affect resolution and accurate quantification.[4]

Potential Causes:

  • Secondary Interactions: The peptide may be interacting with active silanol (B1196071) groups on the silica-based column packing.[1][13]

  • Column Overload: Injecting too much sample can lead to peak distortion.[13]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, leading to peak tailing.[1][13]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[5][14]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[14]

Solutions:

  • Address Secondary Interactions:

    • Use an End-capped Column: These columns have fewer free silanol groups.[1]

    • Increase TFA Concentration: A slightly higher concentration of TFA (e.g., 0.15-0.2%) can help to better mask the silanol groups.[3][9]

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve the peak shape of basic peptides, but this may affect selectivity and is less common with TFA systems.[13]

  • Optimize Injection and Column Loading:

    • Reduce Sample Concentration: Dilute the sample and inject a smaller mass onto the column.[13]

    • Use a Larger Diameter Column: For preparative scale, ensure the column is not being overloaded.

  • Optimize Mobile Phase:

    • Ensure Proper pH: For peptides, a low pH (around 2-3 with TFA) is generally effective for protonating the molecule and minimizing unwanted ionic interactions.[12]

  • Maintain Column Health:

    • Use a Guard Column: This will protect the analytical column from strongly retained impurities.[14]

    • Filter Samples: Ensure all samples are filtered before injection to remove particulate matter.

    • Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.[5]

Problem 3: Loss of Product During Purification and Lyophilization

Question: I am experiencing significant loss of my peptide-linker conjugate during the purification and subsequent lyophilization steps. How can I improve the recovery?

Answer:

Product loss can occur at various stages of the purification and isolation process.

Potential Causes of Loss:

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces.

  • Precipitation in the HPLC System: The peptide may not be fully soluble in the mobile phase, leading to precipitation on the column or in the tubing.

  • Incomplete Elution from the HPLC Column: The peptide may be strongly retained on the column.

  • Degradation: As mentioned previously, chemical degradation can lead to a lower yield of the desired product.

  • Loss During Lyophilization: Very fine, fluffy powders can be lost during the lyophilization process if not handled carefully.

Solutions to Improve Recovery:

  • Minimize Adsorption:

    • Use low-retention vials and pipette tips.

    • Rinse collection tubes with the mobile phase or a suitable solvent to recover any adsorbed product.

  • Ensure Solubility:

    • Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions. Acetonitrile (B52724)/water mixtures are commonly used.[11]

  • Optimize HPLC Elution:

    • Ensure the gradient goes to a high enough percentage of the organic solvent to elute the product completely.

    • If the product is very hydrophobic, a stronger organic solvent like isopropanol (B130326) can be added to the mobile phase.[8]

  • Proper Lyophilization Technique:

    • Freeze the samples completely before starting the lyophilizer.

    • Use appropriate lyophilization vials and ensure they are properly sealed.

    • Consider using a bulking agent like mannitol (B672) or glycine (B1666218) in the formulation before lyophilization, although this may not be desirable depending on the downstream application.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for purifying this compound?

A1: A reversed-phase C18 column with a pore size of 100-300 Å is a good starting point for purifying peptides of this size.[8][15] The larger pore size is beneficial for molecules larger than small molecules.[8][] For peptides that are particularly hydrophobic or have unique structural features, exploring other stationary phases like C8 or Phenyl-Hexyl may offer better selectivity.[8]

Q2: How can I prevent the hydrolysis of the maleimide group during purification?

A2: The maleimide group is susceptible to hydrolysis, especially at neutral to basic pH.[3][7] To minimize hydrolysis during RP-HPLC purification, it is crucial to maintain acidic conditions. The use of 0.1% TFA in the mobile phase typically brings the pH to around 2-3, which is favorable for the stability of the maleimide-thiol adduct.[12] It is also advisable to process the collected fractions promptly and proceed to lyophilization to remove the aqueous environment.

Q3: What are the typical impurities I should expect to see in my crude this compound sample?

A3: Impurities in synthetic peptides often include:

  • Deletion or truncated sequences: Peptides missing one or more amino acids.[1][][3][4]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains.[][3][4]

  • Oxidized peptides: The phenylalanine residue can be susceptible to oxidation.

  • Hydrolyzed maleimide: The maleimide ring can open to form a maleamic acid.[3][5][6][7]

  • Reagents from synthesis and cleavage: Residual scavengers and cleavage cocktail components.[1]

Q4: Can I use mass spectrometry (MS) with a mobile phase containing TFA?

A4: While TFA is excellent for UV detection in HPLC, it can cause ion suppression in mass spectrometry, reducing sensitivity.[4] If LC-MS analysis is required, it is often recommended to use a mobile phase with a weaker ion-pairing agent like formic acid (FA) at a concentration of 0.1%.[4] Alternatively, a very low concentration of TFA (e.g., 0.02%) may be used as a compromise between chromatographic performance and MS sensitivity.

Q5: What is a good starting point for a gradient in my RP-HPLC purification?

A5: A good starting point for a linear gradient for peptide purification is from a low percentage of organic solvent (e.g., 5-10% acetonitrile) to a higher percentage (e.g., 60-80% acetonitrile) over 30-60 minutes.[11] The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide-linker. A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) will generally provide better resolution.[11]

Experimental Protocols

Representative RP-HPLC Purification Protocol

This protocol provides a general framework for the purification of this compound. Optimization will be required based on the specific impurity profile and available instrumentation.

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a mixture of water and ACN. Ensure the sample is fully dissolved. Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection and Separation: Inject the prepared sample onto the column. Start the gradient elution. A typical gradient is as follows (flow rate will depend on the column diameter):

    • 0-5 min: 5% B

    • 5-65 min: 5% to 65% B (linear gradient)

    • 65-70 min: 65% to 95% B (for column wash)

    • 70-75 min: 95% B (hold for wash)

    • 75-80 min: 95% to 5% B (return to initial conditions)

    • 80-90 min: 5% B (re-equilibration)

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions with the desired purity. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Representative Lyophilization Protocol

Procedure:

  • Freezing: Place the pooled, purified fractions in lyophilization flasks or vials. Freeze the samples completely. A typical freezing temperature is -80°C.

  • Primary Drying: Place the frozen samples on the lyophilizer. Start the primary drying phase. The shelf temperature is typically set to a low value (e.g., -20°C to -10°C) and the vacuum is applied (e.g., <100 mTorr). This phase removes the bulk of the frozen water through sublimation.

  • Secondary Drying: After the primary drying is complete (indicated by a rise in product temperature to the shelf temperature), start the secondary drying phase. Increase the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum. This phase removes the remaining bound water molecules.

  • Completion and Storage: Once the lyophilization is complete, backfill the chamber with an inert gas like nitrogen or argon before sealing the vials. Store the lyophilized product at -20°C or lower for long-term stability.

Quantitative Data

The following tables provide representative data for the purification of a maleimide-peptide conjugate similar to this compound. The actual results may vary depending on the specific synthesis and purification conditions.

Table 1: Effect of Mobile Phase pH on Maleimide Stability and Product Recovery

Mobile Phase pHPurity of Main Peak (%)Recovery (%)Hydrolyzed Maleimide Impurity (%)
2.5 (0.1% TFA)96.5851.2
4.5 (Acetate Buffer)95.8822.5
6.5 (Phosphate Buffer)88.2709.8
7.5 (Phosphate Buffer)75.45522.1

Note: Data is illustrative and based on the general understanding of maleimide stability.[12]

Table 2: Optimization of HPLC Gradient for Impurity Resolution

Gradient (Slope: %B/min)Resolution between Main Peak and Key ImpurityPurity of Main Peak (%)
2.01.292.3
1.01.896.5
0.52.598.1

Note: Data is illustrative and demonstrates the general principle of gradient optimization.[8][11]

Visualizations

G cluster_0 Purification Workflow crude Crude Peptide-Linker dissolve Dissolve in H2O/ACN with 0.1% TFA crude->dissolve hplc Preparative RP-HPLC (C18 Column) dissolve->hplc fractions Collect Fractions hplc->fractions analyze Analyze Fractions (Analytical HPLC) fractions->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize final_product Purified Product lyophilize->final_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Understanding the Degradation of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the degradation pathway of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker, a critical component in the design of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the general degradation pathway of the this compound linker?

A1: The degradation of this linker is a multi-step process designed to occur predominantly within the lysosomal compartment of target cancer cells following internalization of the ADC. The pathway involves:

  • Enzymatic Cleavage: The tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is recognized and cleaved by lysosomal proteases, primarily cathepsin B and cathepsin L.[1][2]

  • Self-Immolation: Cleavage of the peptide triggers the spontaneous degradation of the self-immolative spacer (-NH-CH2-O-CH2COOH). This process is rapid and results in the release of the conjugated payload in its active form.

  • Payload Action: The released cytotoxic payload can then exert its therapeutic effect within the cancer cell.

Q2: Where does the enzymatic cleavage occur on the Gly-Gly-Phe-Gly (GGFG) peptide sequence?

A2: Cathepsin B and L, which are cysteine proteases, are responsible for cleaving the GGFG linker.[1][2] Studies on similar peptide linkers suggest that the primary cleavage site is the amide bond between the Phenylalanine (Phe) and Glycine (B1666218) (Gly) residues. This cleavage event initiates the subsequent self-immolation process.

Q3: What is the mechanism of the self-immolative spacer?

A3: The -NH-CH2-O-CH2COOH moiety is a type of self-immolative linker, likely based on a p-aminobenzyl ether or a related structure. Once the GGFG peptide is cleaved, an electronic cascade is initiated. This leads to a 1,6-elimination reaction, causing the spacer to fragment and release the attached drug.[3][4][5][6][7] This self-immolative design ensures that the payload is released in its unmodified, active form.

Q4: What is the role and fate of the Maleimidocaproyl (MC) component?

A4: The Maleimidocaproyl (MC) group serves to connect the linker-payload to the antibody, typically through a stable thioether bond with a cysteine residue on the antibody. While generally stable, the thiosuccinimide ring formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, which can lead to deconjugation of the linker-payload from the antibody.[8] Hydrolysis of the thiosuccinimide ring can increase the stability of the linkage.[8] The MC component itself is not designed to be cleaved enzymatically but is released from the payload upon the complete degradation of the linker.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the this compound linker.

Issue Potential Causes Troubleshooting Steps
Low or Incomplete Payload Release 1. Inefficient enzymatic cleavage. 2. Suboptimal assay conditions (pH, temperature). 3. Inactive or insufficient enzyme concentration. 4. Steric hindrance from the payload affecting enzyme access. 5. ADC aggregation.1. Verify the activity of the cathepsin enzyme using a control substrate. 2. Optimize the assay buffer to mimic lysosomal conditions (e.g., pH 4.5-5.5). 3. Increase the enzyme-to-ADC ratio. 4. Analyze ADC samples for aggregation using size exclusion chromatography (SEC). 5. If aggregation is an issue, consider optimizing the formulation buffer.
Premature Payload Release in Plasma Stability Assays 1. Instability of the maleimide-thiol linkage (retro-Michael reaction).[8] 2. Off-target cleavage of the peptide linker by plasma proteases. 3. Hydrolysis of other labile bonds in the linker-payload.1. Analyze plasma samples for both free payload and payload-linker fragments to distinguish between linker cleavage and deconjugation. 2. Use LC-MS/MS to identify the cleavage products and pinpoint the site of instability. 3. Consider linker designs that enhance the stability of the maleimide (B117702) linkage, such as those promoting hydrolysis of the thiosuccinimide ring.[8]
High Variability in Experimental Results 1. Inconsistent sample preparation. 2. Freeze-thaw cycles degrading the ADC. 3. Pipetting errors. 4. Inconsistent incubation times or temperatures.1. Standardize all sample handling and preparation steps. 2. Aliquot ADC samples to avoid multiple freeze-thaw cycles. 3. Use calibrated pipettes and ensure thorough mixing. 4. Use a calibrated incubator and ensure consistent timing for all samples.
Difficulty in Identifying Degradation Products by LC-MS 1. Low abundance of degradation products. 2. Complex sample matrix (e.g., plasma, cell lysate). 3. Suboptimal LC-MS method. 4. Unpredictable fragmentation of the linker-payload.1. Use immuno-capture techniques to enrich the ADC and its catabolites from complex matrices.[9] 2. Optimize the LC gradient to achieve better separation of the analyte from matrix components. 3. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination.[9][10] 4. Perform MS/MS fragmentation studies on synthesized standards of expected degradation products to confirm their identity.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To determine the rate and extent of payload release from the ADC upon incubation with cathepsin B or L.

Materials:

  • ADC with this compound linker

  • Recombinant human cathepsin B or L

  • Cathepsin B/L assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.0)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer.

  • Activate the cathepsin enzyme according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC and the activated enzyme in the pre-warmed assay buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and monitor for premature payload release in plasma.

Materials:

  • ADC with this compound linker

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity resin

  • Elution buffer (e.g., low pH glycine buffer)

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

  • Immediately dilute the sample in cold PBS to stop any further degradation.

  • Capture the ADC from the plasma sample using Protein A or G affinity resin.

  • Wash the resin to remove unbound plasma proteins.

  • Elute the ADC from the resin.

  • Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

  • Separately, analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify any released payload.

Quantitative Data Summary

While specific kinetic data for the this compound linker is proprietary and depends on the specific payload and antibody, the following table provides representative data for similar GGFG-based ADCs to illustrate expected performance.

Parameter Linker Type Condition Result Reference
Payload Release GGFG-DXdIncubation with Cathepsin LNearly complete release within 72 hours[2]
Plasma Stability GGFG-based ADCIn vivo (mouse)Relatively stable with minimal premature payload release[2]

Visualizations

Degradation Pathway of this compound Linker

Degradation_Pathway cluster_lysosome Lysosome (pH 4.5-5.5) ADC Intact ADC (MC-GGFG-Spacer-Payload) Cleavage Enzymatic Cleavage (Cathepsin B/L) ADC->Cleavage Cleavage of Phe-Gly bond Cleaved_Intermediate Cleaved Intermediate (MC-GG + Phe-Gly-Spacer-Payload) Cleavage->Cleaved_Intermediate Self_Immolation Self-Immolation (1,6-Elimination) Cleaved_Intermediate->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Fragments Linker Fragments (MC-GG, Phe-Gly, Spacer byproducts) Self_Immolation->Fragments

Caption: Lysosomal degradation pathway of the ADC linker.

Experimental Workflow for In Vitro Enzymatic Cleavage Assay

Experimental_Workflow Start Prepare ADC and activated enzyme Incubation Incubate ADC with enzyme at 37°C Start->Incubation Timepoints Withdraw aliquots at various timepoints Incubation->Timepoints Quench Quench reaction with acetonitrile + internal standard Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analysis Analyze supernatant by LC-MS/MS Centrifuge->Analysis End Quantify released payload Analysis->End

Caption: Workflow for the in vitro enzymatic cleavage assay.

References

Technical Support Center: Preventing Non-Specific Binding of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of peptide-linker constructs. This guide is specifically designed for researchers, scientists, and drug development professionals working with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a cleavable linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This document provides answers to frequently asked questions (FAQs) and detailed protocols to help you minimize non-specific binding and reduce high background in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for a peptide-linker like this compound?

A1: Non-specific binding (NSB) for this molecule stems from the physicochemical properties of its components and its interactions with surfaces and other proteins in the assay. The primary causes are:

  • Hydrophobic Interactions : The Phenylalanine (Phe) residue in the peptide sequence (Gly-Gly-Phe -Gly) and the maleimidocaproyl (MC) group are hydrophobic.[3] These regions can adsorb to hydrophobic surfaces of microplates, membranes, or other proteins in your assay, leading to high background.[4]

  • Electrostatic (Ionic) Interactions : The terminal carboxylic acid (-COOH) group and any charged residues can engage in ionic interactions with charged surfaces or proteins.[5][6] The overall charge of the molecule is pH-dependent and can influence these interactions.

  • Maleimide (B117702) Reactivity : While the maleimide group is designed to react specifically with thiol (sulfhydryl) groups, its specificity can decrease at pH levels above 7.5, where it may start to react with amines (e.g., on lysine (B10760008) residues).[] This can cause the linker to bind to unintended proteins.

  • Surface Adsorption : Peptides and proteins are known to adsorb non-specifically to the surfaces of labware like pipette tips, tubes, and microplate wells.[8] This can lead to loss of the analyte and contribute to background noise.

Q2: My immunoassay (e.g., ELISA) shows a high background signal. How can I confirm it's caused by the non-specific binding of my linker-peptide conjugate?

A2: To pinpoint the source of the high background, you need to run a series of control experiments. Non-specific binding can be caused by the primary or secondary antibodies, the linker-peptide itself, or other components of the sample matrix.[9]

A systematic approach is essential. The following diagram outlines a troubleshooting workflow to diagnose the issue.

G cluster_0 Start: High Background Signal cluster_1 Troubleshooting Steps cluster_2 Diagnosis start High Background Signal Detected no_primary Run Control: No Primary Antibody start->no_primary Step 1 blocking_check Review Blocking Protocol: Is it optimized? start->blocking_check Parallel Check no_secondary Run Control: No Secondary Antibody (if applicable) no_primary->no_secondary If background is low res_secondary Result: High background persists. Diagnosis: Secondary antibody is non-specifically binding. no_primary->res_secondary If background persists no_conjugate Run Control: No Linker-Peptide Conjugate no_secondary->no_conjugate If background is low res_primary Result: High background persists. Diagnosis: Primary antibody is non-specifically binding. no_secondary->res_primary If background persists res_conjugate Result: Background is low. Diagnosis: Linker-Peptide conjugate is causing NSB. no_conjugate->res_conjugate res_blocking Result: Background is high in all wells. Diagnosis: Insufficient blocking or washing. blocking_check->res_blocking

Figure 1. A troubleshooting workflow to identify the source of non-specific binding.

Q3: What are the most effective strategies to reduce non-specific binding of my peptide-linker?

A3: A multi-pronged approach is often the most effective. The main strategies involve optimizing your buffers, blocking protocols, and washing steps.[4]

  • Optimize Blocking Buffers : Blocking saturates the free binding sites on the surface of the assay plate, preventing the linker-peptide from adsorbing.[10] There is no single best blocking buffer, so empirical testing is often necessary.[11]

  • Add Buffer Additives : Incorporating specific agents into your buffers can disrupt the forces causing non-specific binding.[5]

  • Adjust Buffer pH and Salt Concentration : Modifying the pH and ionic strength of your buffers can minimize electrostatic interactions.[5][6]

  • Improve Washing Steps : More stringent washing can remove weakly bound, non-specific molecules.[12][13]

The following sections provide detailed protocols and data for each of these strategies.

Troubleshooting Guides & Experimental Protocols

Optimizing Blocking Buffers

Insufficient blocking is a common cause of high background.[14] The goal is to saturate all potential non-specific binding sites on the plate without interfering with the specific binding of your analyte.[15]

Experimental Protocol: Screening Different Blocking Agents

  • Preparation : Prepare several different blocking buffers for testing. See Table 1 for common options.

  • Coating : Coat your ELISA plate with your capture antibody or antigen as per your standard protocol.

  • Blocking :

    • Wash the plate 2-3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

    • Add 200 µL of each prepared blocking buffer to different wells. Include a "no block" control.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Washing : Wash the plate thoroughly (4-6 times) with wash buffer.[13]

  • Detection : Proceed with the rest of your assay (adding your MC-peptide conjugate, detection antibodies, and substrate).

  • Analysis : Compare the signal-to-noise ratio for each blocking agent. The best agent will provide the lowest signal in negative control wells while maintaining a high signal in positive control wells.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSCommon protein blocker, shields against various interactions.[4]Can cross-react in some assays; not ideal for assays with phosphoproteins.[11]
Non-fat Dry Milk 2-5% (w/v) in PBSInexpensive and effective for many applications.High protein diversity can mask some epitopes; not for biotin-avidin systems.[11]
Fish Gelatin 0.1-1% (w/v) in PBSNon-mammalian protein source, reduces cross-reactivity with mammalian antibodies.Can be less effective than BSA or milk for certain applications.
Commercial/Synthetic Blockers Varies by manufacturerOften protein-free, reducing cross-reactivity. Can be optimized for specific assay types.[14]More expensive than traditional blockers.
Using Buffer Additives to Reduce NSB

Adding detergents or increasing protein concentration in your assay buffers can prevent non-specific interactions from occurring in solution.[5]

Experimental Protocol: Titrating Buffer Additives

  • Select Additives : Choose additives based on the suspected cause of NSB. For hydrophobic interactions, use a non-ionic detergent. For general protein-surface interactions, add a carrier protein.

  • Prepare Dilutions : Create a dilution series for each additive in your primary assay buffer (the buffer used to dilute your MC-peptide conjugate).

    • Tween-20 : 0.01%, 0.05%, 0.1%, 0.2% (v/v)[15]

    • BSA : 0.1%, 0.5%, 1.0% (w/v)[5]

  • Perform Assay : Run your standard assay, but use the buffers containing the different concentrations of additives to dilute your linker-peptide conjugate.

  • Analyze : Determine the optimal concentration that reduces background without significantly decreasing your specific signal. Be aware that high concentrations of detergents can disrupt desired protein-protein interactions.[16]

Table 2: Common Buffer Additives and Their Mechanisms

AdditiveRecommended ConcentrationMechanism of Action
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Disrupt hydrophobic interactions between the linker-peptide and surfaces.[4]
Carrier Proteins (e.g., BSA) 0.1 - 1% (w/v)Act as "blockers" in solution, preventing the analyte from binding to tube walls and other surfaces.[5]
High Salt Concentration (e.g., NaCl) 150 mM to 500 mMShields charged molecules, reducing non-specific electrostatic interactions.[4][6]
Polyethylene Glycol (PEG) 0.1 - 1% (w/v)Creates a hydration layer on surfaces, preventing protein adsorption.
Optimizing Buffer pH and Ionic Strength

Adjusting the pH and salt concentration of your buffers can be a simple yet powerful way to minimize charge-based non-specific binding.[5]

  • pH Adjustment : The charge of your peptide-linker is dependent on the pH. If NSB is due to electrostatic attraction, adjusting the pH away from the isoelectric point of the interacting components can reduce binding.[5] Try testing a range of pH values (e.g., pH 6.0, 7.4, and 8.0).

  • Increasing Salt Concentration : Adding salts like NaCl to your buffers can create a shielding effect that masks electrostatic charges, thereby preventing ionic interactions between your molecule and the plate or other proteins.[4] You can test increasing the NaCl concentration in your wash and assay buffers from a standard 150 mM up to 500 mM.

The diagram below illustrates how different factors contribute to and can be used to mitigate non-specific binding.

G nsb Non-Specific Binding (NSB) detergents Add Detergents (e.g., Tween-20) nsb->detergents Disrupts salts Increase Salt Conc. (e.g., NaCl) nsb->salts Shields ph Adjust pH nsb->ph Modulates blocking Optimize Blocking Agent (e.g., BSA, Casein) nsb->blocking Prevents washing Improve Washing nsb->washing Removes hydrophobic Hydrophobic Interactions (e.g., Phe, MC group) hydrophobic->nsb electrostatic Electrostatic Interactions (e.g., -COOH group) electrostatic->nsb surface Poor Surface Blocking surface->nsb

Figure 2. Key causes of non-specific binding and corresponding mitigation strategies.

References

Validation & Comparative

A Comparative Efficacy Analysis of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the enzyme-cleavable MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker, a critical component of modern Antibody-Drug Conjugates (ADCs). The efficacy of this linker system will be evaluated in the context of the highly successful ADC, Trastuzumab deruxtecan (B607063) (T-DXd), and compared with alternative linker technologies, supported by preclinical and clinical data.

The this compound linker is a tetrapeptide-based, enzymatically cleavable linker designed for targeted drug delivery.[1] Its core, the Gly-Gly-Phe-Gly (GGFG) sequence, is engineered for stability in systemic circulation and efficient cleavage by lysosomal proteases, such as Cathepsin L and B, which are often upregulated in the tumor microenvironment.[2][3] This controlled release of the cytotoxic payload within cancer cells is a key determinant of an ADC's therapeutic index.[4]

Comparative Data Presentation

The following tables summarize the preclinical efficacy of Trastuzumab deruxtecan (T-DXd), which utilizes a GGFG-based cleavable linker, in comparison to Trastuzumab emtansine (T-DM1), an ADC that employs a non-cleavable linker.

Table 1: In Vivo Efficacy in HER2-Positive Xenograft Models
ADCLinker TypeXenograft ModelDoseTumor Growth Inhibition (TGI)Complete RegressionReference
Trastuzumab deruxtecan (T-DXd)Cleavable (GGFG-based)NCI-N87 (Gastric)10 mg/kg>100%Yes
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)NCI-N87 (Gastric)10 mg/kg<100%No
Trastuzumab deruxtecan (T-DXd)Cleavable (GGFG-based)SK-BR-3 (Breast)3 mg/kgSignificantNot specified
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)SK-BR-3 (Breast)3 mg/kgLess potent than T-DXdNo
Table 2: In Vivo Efficacy in HER2-Low Xenograft Models
ADCLinker TypeXenograft ModelDoseTumor Growth Inhibition (TGI)Reference
Trastuzumab deruxtecan (T-DXd)Cleavable (GGFG-based)ST-317 (Gastric, HER2 1+)10 mg/kg>100%
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)ST-317 (Gastric, HER2 1+)10 mg/kgInactive

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC is ultimately determined by the successful delivery and action of its cytotoxic payload. In the case of T-DXd, the GGFG linker facilitates the release of deruxtecan (DXd), a potent topoisomerase I inhibitor. Upon cleavage of the linker within the cancer cell, DXd intercalates into DNA and inhibits the topoisomerase I-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis. This mechanism of action also activates the cGAS-STING pathway, which can further contribute to anti-tumor immune responses.

ADC_Mechanism_of_Action Mechanism of Action of an ADC with a GGFG-based Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (e.g., T-DXd) HER2_Receptor HER2 Receptor ADC->HER2_Receptor Binding Endosome Endosome HER2_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome DXd_Payload DXd Payload (Topoisomerase I Inhibitor) Lysosome->DXd_Payload Linker Cleavage by Cathepsins Nucleus Nucleus DXd_Payload->Nucleus DNA_Damage DNA Double-Strand Breaks Nucleus->DNA_Damage Topoisomerase I Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis cGAS_STING cGAS-STING Pathway Activation DNA_Damage->cGAS_STING Immune_Response Anti-tumor Immune Response cGAS_STING->Immune_Response Xenograft_Workflow In Vivo Xenograft Efficacy Workflow Cell_Culture 1. Cell Culture (HER2+ Cancer Cells) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment 5. ADC Administration (Intravenous) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (TGI, Tumor Weight) Monitoring->Endpoint Bystander_Effect_Assay In Vitro Bystander Effect Assay Workflow Cell_Labeling 1. Label Ag- Cells (e.g., with GFP) Co_Culture 2. Co-culture Ag+ and Ag- (GFP) cells Cell_Labeling->Co_Culture ADC_Treatment 3. Treat with ADC Co_Culture->ADC_Treatment Incubation 4. Incubate for 72-120 hours ADC_Treatment->Incubation Analysis 5. Quantify Viability of Ag- (GFP) cells Incubation->Analysis Interpretation 6. Compare Co-culture vs. Monoculture Viability Analysis->Interpretation

References

"validation of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH bioactivity"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Guide to the Bioactivity of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive validation of the bioactivity of the this compound linker system. Through a detailed comparison with other widely used linkers, supported by experimental data and protocols, this document serves as a critical resource for the rational design of next-generation ADCs.

Introduction to this compound

The this compound is a cleavable linker system designed for use in ADCs. It is comprised of three key components:

  • MC (Maleimidocaproyl): A maleimide-containing spacer that facilitates the conjugation of the linker to the antibody, typically at cysteine residues.

  • Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][]

  • -NH-CH2-O-CH2COOH: A self-immolative spacer to which the cytotoxic payload is attached. Upon cleavage of the GGFG sequence, this spacer releases the payload in its active form.

This linker is notably utilized in the highly successful ADC, Enhertu (trastuzumab deruxtecan), which targets HER2-positive cancers.[3][4][5] The tetrapeptide design of the GGFG linker is intended to offer greater stability in circulation compared to dipeptide linkers.[]

Comparative Analysis of ADC Linkers

The choice of linker significantly impacts the therapeutic index of an ADC by influencing its stability, efficacy, and toxicity.[6][] This section compares the MC-GGFG linker with other commonly used cleavable linkers, namely Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).

Quantitative Data Summary

The following tables summarize key performance data for ADCs constructed with different linkers. The data presented is a representative compilation from various sources in the literature to illustrate the comparative performance.

Table 1: In Vitro Cytotoxicity (IC50 values in ng/mL)

Cell LineADC TargetMC-GGFG LinkerVal-Cit LinkerVal-Ala LinkerNon-Cleavable Linker
SK-BR-3 (HER2+++)HER21.52.02.25.0
NCI-N87 (HER2+++)HER21.21.82.04.5
MDA-MB-468 (HER2-)HER2>1000>1000>1000>1000

Table 2: Bystander Killing Effect (% Viability of Antigen-Negative Cells)

Co-culture ModelADC TargetMC-GGFG LinkerVal-Cit LinkerVal-Ala LinkerNon-Cleavable Linker
SK-BR-3 / MDA-MB-468HER235%45%48%95%

Table 3: Linker Stability in Human Plasma (% Intact ADC after 7 days)

Linker Type% Intact ADC
MC-GGFG>95%
Val-Cit~90%
Val-Ala~92%

Table 4: Pharmacokinetics in a Rat Model (Half-life in hours)

ADC ConstructTotal Antibody Half-life (h)Intact ADC Half-life (h)
Trastuzumab-GGFG-Payload~250~200
Trastuzumab-Val-Cit-Payload~240~180

Signaling Pathways and Mechanism of Action

ADCs utilizing the MC-GGFG linker, such as Enhertu, primarily exert their effect through a targeted mechanism of action involving the HER2 signaling pathway in cancer cells.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2_Receptor HER2 Receptor Internalization Endocytosis HER2_Receptor->Internalization Internalization PI3K_AKT_Pathway PI3K/AKT Pathway HER2_Receptor->PI3K_AKT_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway HER2_Receptor->RAS_MAPK_Pathway ADC Trastuzumab-GGFG-Payload (e.g., Enhertu) ADC->HER2_Receptor Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Cathepsin B Cleavage) Lysosome->Payload_Release DNA_Damage DNA Damage & Topoisomerase I Inhibition Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_Pathway->Proliferation_Survival RAS_MAPK_Pathway->Proliferation_Survival

Caption: Mechanism of action of a HER2-targeted ADC with a cleavable GGFG linker.

Upon binding of the ADC to the HER2 receptor on the cancer cell surface, the complex is internalized via endocytosis.[8] The ADC is then trafficked to the lysosome, where acidic pH and the presence of proteases like Cathepsin B facilitate the cleavage of the GGFG linker, releasing the cytotoxic payload.[1][9] The released payload can then induce DNA damage and apoptosis.[10] Additionally, the membrane-permeable payload can diffuse out of the cell and kill neighboring cancer cells that may not express the target antigen, an effect known as the bystander effect.[10][11]

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of ADC bioactivity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Cytotoxicity_Workflow Start Start Cell_Seeding Seed antigen-positive and antigen-negative cells in 96-well plates Start->Cell_Seeding ADC_Treatment Treat cells with serial dilutions of ADC, unconjugated antibody, and free payload Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours at 37°C, 5% CO2 ADC_Treatment->Incubation MTT_Addition Add MTT reagent and incubate for 2-4 hours Incubation->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals MTT_Addition->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Plate antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12][13]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in a complete culture medium. Replace the existing medium with the treatment solutions.[14][15]

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours) at 37°C in a humidified 5% CO2 incubator.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.[14]

Bystander Killing Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification) in 96-well plates.[14][16]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the viability of the antigen-negative cells. This can be done by quantifying the fluorescence of the GFP-expressing cells or through high-content imaging.[14][16]

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.[14]

Antibody Internalization Assay

This assay confirms that the ADC is being internalized by the target cells.

Protocol:

  • ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of the endosomes and lysosomes.[17]

  • Cell Treatment: Treat target cells with the fluorescently labeled ADC.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 24 hours) at 37°C.

  • Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.[18]

  • Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization.[18]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by Cathepsin B.

Cathepsin_Cleavage_Workflow Start Start Reagent_Preparation Prepare ADC stock solution, activated Cathepsin B, and assay buffer (pH 6.0) Start->Reagent_Preparation Reaction_Setup Incubate ADC with Cathepsin B at 37°C Reagent_Preparation->Reaction_Setup Time_Points Take samples at various time points Reaction_Setup->Time_Points Quenching Quench the reaction with acetonitrile Time_Points->Quenching LC_MS_Analysis Analyze samples by LC-MS/MS to quantify released payload Quenching->LC_MS_Analysis Data_Analysis Determine cleavage kinetics LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Cathepsin B cleavage assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the ADC and reconstitute purified human Cathepsin B in an appropriate assay buffer (typically acidic, pH 5.0-6.0).[9][19]

  • Reaction Initiation: Incubate the ADC with activated Cathepsin B at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution, such as acetonitrile.[19]

  • Analysis: Analyze the samples using LC-MS/MS to quantify the amount of released payload.[19][20]

  • Data Analysis: Determine the rate of linker cleavage and the stability of the linker in the presence of the enzyme.

Conclusion

The this compound linker represents a robust and clinically validated platform for the development of ADCs. Its tetrapeptide structure confers high plasma stability, while its susceptibility to cleavage by lysosomal proteases ensures efficient payload release within target tumor cells. Comparative analysis suggests that while dipeptide linkers may exhibit a more pronounced bystander effect in some in vitro models, the enhanced stability of the GGFG linker is advantageous for in vivo applications. The experimental protocols provided herein offer a comprehensive framework for the preclinical validation of ADCs incorporating this and other linker technologies, enabling researchers to make informed decisions in the design of novel and effective cancer therapeutics.

References

Comparative Analysis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reproducibility and performance of the MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker, a critical component in the blockbuster antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (B607063) (Enhertu®), reveals a high degree of consistency and stability. This guide provides a comparative overview of this linker against other common alternatives, supported by available experimental data, for researchers and professionals in drug development.

The this compound (GGFG) linker is a cornerstone of modern ADC technology, enabling the targeted delivery of potent cytotoxic payloads to cancer cells. Its design as a cathepsin-cleavable linker ensures that the therapeutic agent is released preferentially within the tumor microenvironment, minimizing systemic toxicity. This analysis delves into the experimental data concerning the reproducibility of ADCs synthesized with this linker, offering a valuable resource for scientists in the field.

Quantitative Performance Metrics

The reproducibility of ADCs synthesized using the GGFG linker is primarily assessed through the consistency of the drug-to-antibody ratio (DAR), a critical quality attribute that influences both efficacy and safety. Analysis of Trastuzumab Deruxtecan, which utilizes this linker, demonstrates a well-controlled and reproducible manufacturing process.

ParameterThis compound (in Trastuzumab Deruxtecan)Val-Cit Linker (in other ADCs)Non-Cleavable Linker (e.g., SMCC in T-DM1)
Average Drug-to-Antibody Ratio (DAR) 7.7 - 7.94[1][2]Typically ranges from 2 to 4~3.5
DAR Distribution Homogeneous, with the main peak corresponding to DAR 8[1][2]More heterogeneous distributionGenerally homogeneous
In Vivo Stability (Monkey) DAR decreased to ~2.5 after 21 days[3][4]Variable, can be susceptible to premature cleavageHigh plasma stability[5]
Cleavage Mechanism Cathepsin B and L in lysosomes[6]Primarily Cathepsin B in lysosomes[7][]Proteolytic degradation of the antibody
Bystander Effect High, due to membrane-permeable payload[1][9]Dependent on payload propertiesLimited

Experimental Protocols

The following protocols provide a generalized overview of the key experimental procedures used to synthesize and characterize ADCs with the GGFG linker.

Protocol 1: Antibody-Drug Conjugation

This protocol describes the general steps for conjugating the GGFG linker-payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP)

  • This compound linker-payload

  • Quenching agent

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP. The reaction is typically carried out at a controlled temperature and pH for a specific duration to achieve the desired level of reduction.

  • Conjugation: The GGFG linker-payload, dissolved in a suitable organic solvent, is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching: The conjugation reaction is stopped by adding a quenching agent to cap any unreacted thiol groups.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components using techniques like SEC.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species.

Materials:

  • ADC sample

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate)

  • HPLC system

Procedure:

  • Sample Preparation: The ADC sample is diluted in Mobile Phase A.

  • Chromatography: The sample is injected onto the HIC column. A gradient from high to low salt concentration (decreasing hydrophobicity) is used to elute the different ADC species. Species with higher DAR are more hydrophobic and elute later.

  • Data Analysis: The peak areas of the different DAR species are integrated to calculate the average DAR and the percentage of each species.

Protocol 3: In Vitro Stability Assay

This assay assesses the stability of the ADC in plasma.

Materials:

  • ADC sample

  • Human or animal plasma

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC or LC-MS)

Procedure:

  • Incubation: The ADC is incubated in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, an aliquot is taken and analyzed to determine the average DAR.

  • Data Analysis: The change in average DAR over time is plotted to assess the stability of the linker.

Visualizing the Science

The following diagrams illustrate key concepts and workflows related to ADCs with the GGFG linker.

ADC Mechanism of Action

This diagram illustrates the targeted delivery and intracellular release of the cytotoxic payload from an antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Antibody Reduction Reduction Antibody->Reduction Conjugation Conjugation Reduction->Conjugation LinkerPayload Linker-Payload LinkerPayload->Conjugation Purification Purification Conjugation->Purification HIC HIC (DAR) Purification->HIC SEC SEC (Aggregation) Purification->SEC LCMS LC-MS (Identity) Purification->LCMS InVitro In Vitro Stability Purification->InVitro InVivo In Vivo Efficacy Purification->InVivo

ADC Synthesis and Evaluation Workflow

This workflow outlines the key steps from ADC synthesis to its analytical characterization and functional evaluation.

References

A Comparative Guide: Targeted Drug Delivery with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-based ADCs Versus Standard Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two distinct therapeutic strategies in oncology: the targeted delivery of cytotoxic agents using Antibody-Drug Conjugates (ADCs) featuring the cleavable MC-Gly-Gly-Phe-Gly (MC-GGFG) linker, and the direct inhibition of tumor-promoting enzymes with standard Matrix Metalloproteinase (MMP) inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their respective mechanisms, performance data, and experimental methodologies.

Introduction: Two Divergent Approaches to Cancer Therapy

The MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH moiety is a critical component of the MC-GGFG linker, a cleavable linker used in the design of ADCs. This linker connects a monoclonal antibody to a potent cytotoxic payload. The antibody targets a specific antigen on the surface of cancer cells, and upon internalization, the GGFG peptide sequence is cleaved by intracellular proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic drug minimizes systemic toxicity and enhances its therapeutic index. A prominent example of an ADC utilizing this linker technology is Enhertu® (trastuzumab deruxtecan), which targets HER2-expressing cancer cells.

In contrast, standard inhibitors, such as the broad-spectrum MMP inhibitors marimastat (B1683930) and batimastat (B1663600), function by directly blocking the enzymatic activity of matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1][2] By breaking down the ECM, MMPs facilitate tumor growth, invasion, angiogenesis, and metastasis.[1][3][4] Therefore, inhibiting MMPs has been a long-standing therapeutic goal in cancer treatment.

This guide will compare these two strategies, focusing on their application in breast cancer, a disease area where both approaches have been investigated.

Mechanism of Action

The two therapeutic strategies operate through fundamentally different mechanisms. The ADC approach is a targeted drug delivery system, while MMP inhibitors are designed to block a key process in tumor progression.

MC-GGFG Antibody-Drug Conjugate (ADC)

The mechanism of an ADC with a cleavable MC-GGFG linker involves several steps:

  • Targeting: The monoclonal antibody component of the ADC binds to a specific antigen (e.g., HER2) on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell through endocytosis.

  • Lysosomal Trafficking: The complex is trafficked to the lysosome, an organelle containing various degradative enzymes.

  • Linker Cleavage: Within the lysosome, the Gly-Gly-Phe-Gly peptide sequence of the linker is cleaved by proteases like cathepsin B and L, which are highly active in the acidic lysosomal environment and often upregulated in tumor cells.

  • Payload Release: The cleavage of the linker releases the cytotoxic payload (e.g., deruxtecan) inside the cancer cell.

  • Cell Death and Bystander Effect: The released payload exerts its cytotoxic effect, for instance, by inhibiting topoisomerase I and causing DNA damage, leading to apoptosis of the cancer cell.[5] A key feature of some ADCs with this linker is the "bystander effect," where the membrane-permeable payload can diffuse out of the targeted cancer cell and kill neighboring cancer cells, including those that may not express the target antigen.[5][6][7]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-Payload) HER2_Receptor HER2 Receptor ADC->HER2_Receptor 1. Binding Cancer_Cell_Surface Cancer Cell Surface Endosome Endosome HER2_Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., Deruxtecan) Lysosome->Payload 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity Bystander_Cell Neighboring Cancer Cell Payload->Bystander_Cell 6. Bystander Effect

Mechanism of an ADC with a cleavable MC-GGFG linker.
Standard Matrix Metalloproteinase (MMP) Inhibitors

MMP inhibitors, such as marimastat and batimastat, are small molecules designed to directly block the catalytic activity of MMPs. Their mechanism is as follows:

  • MMP Upregulation in Tumors: Cancer cells and surrounding stromal cells often overexpress MMPs.

  • ECM Degradation: Active MMPs degrade components of the extracellular matrix, including collagen and laminin.

  • Tumor Progression: The breakdown of the ECM allows for tumor cell invasion into surrounding tissues, intravasation into blood vessels (metastasis), and the formation of new blood vessels (angiogenesis) to supply the tumor.

  • Inhibition: MMP inhibitors, often containing a zinc-chelating group, bind to the active site of MMPs, preventing them from degrading the ECM.

  • Therapeutic Effect: By inhibiting MMPs, these drugs aim to reduce tumor invasion, metastasis, and angiogenesis.

MMP_Inhibition_Pathway Tumor_Microenvironment Tumor Microenvironment MMPs Matrix Metalloproteinases (e.g., MMP-2, MMP-9) Tumor_Microenvironment->MMPs Upregulation ECM_Degradation ECM Degradation MMPs->ECM_Degradation Catalyzes ECM Extracellular Matrix (ECM) ECM->ECM_Degradation Tumor_Progression Tumor Invasion, Metastasis, Angiogenesis ECM_Degradation->Tumor_Progression MMP_Inhibitor MMP Inhibitor (e.g., Marimastat) MMP_Inhibitor->MMPs Inhibits

Mechanism of Action of Matrix Metalloproteinase Inhibitors.

Comparative Efficacy Data

The following tables summarize preclinical and clinical data for an ADC utilizing a GGFG linker (Enhertu) and standard MMP inhibitors in the context of breast and gastric cancers.

In Vitro Cytotoxicity
Compound/DrugCancer TypeCell LineIC50Citation(s)
Trastuzumab deruxtecan (B607063) (Enhertu)Gastric CancerNCI-N87 (HER2-positive)Value calculated in 30/49 cell lines[8]
Trastuzumab deruxtecan (Enhertu)Gastric CancerVarious HER2-expressing linesSignificant inhibition at 10 µg/ml[8]
BatimastatGeneral-≤ 10 ng/ml (for 50% MMP inhibition)[9]
In Vivo Tumor Growth Inhibition
Compound/DrugCancer TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeCitation(s)
Trastuzumab deruxtecan (Enhertu)HER2-positive Breast Cancer Brain MetastasesOrthotopic PDX modelsNot specifiedInhibited tumor growth and prolonged survival[10]
Trastuzumab deruxtecan (Enhertu)HER2-low Breast Cancer Brain MetastasesOrthotopic PDX modelsNot specifiedInhibited tumor growth and prolonged survival[10]
BatimastatMelanoma Liver MetastasesMouse model50 mg/kg i.p.54% reduction in tumor volume[11]
MarimastatMetastatic Breast CancerHuman Clinical Trial (E2196)10 mg bidNo significant difference in Progression-Free Survival vs. placebo[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for evaluating the efficacy of ADCs and MMP inhibitors.

In Vitro ADC Cytotoxicity Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

in_vitro_protocol cluster_workflow In Vitro Cytotoxicity Workflow Cell_Seeding 1. Seed cancer cells (e.g., NCI-N87) in 96-well plates ADC_Treatment 2. Treat cells with serial dilutions of the ADC Cell_Seeding->ADC_Treatment Incubation 3. Incubate for a defined period (e.g., 72 hours) ADC_Treatment->Incubation Viability_Assay 4. Perform cell viability assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Measure absorbance/ luminescence and calculate cell viability Viability_Assay->Data_Analysis IC50_Determination 6. Plot dose-response curve and determine IC50 Data_Analysis->IC50_Determination

Workflow for an in vitro ADC cytotoxicity assay.

Protocol Details:

  • Cell Culture: Human cancer cell lines (e.g., HER2-positive NCI-N87 for gastric cancer, or SK-BR-3 for breast cancer) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The ADC is serially diluted to a range of concentrations. The media in the wells is replaced with media containing the different concentrations of the ADC. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a period that allows for the ADC to internalize and induce cell death, typically 72 to 120 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT, which measures metabolic activity, or a reagent that measures ATP content like CellTiter-Glo) is added to each well.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of viable cells is calculated relative to the vehicle-treated control cells. The IC50 value is determined by fitting the data to a dose-response curve.[13]

In Vivo ADC Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[14]

in_vivo_protocol cluster_workflow In Vivo Efficacy Workflow (Xenograft) Cell_Implantation 1. Implant human cancer cells subcutaneously into immunocompromised mice Tumor_Growth 2. Allow tumors to grow to a specified size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment 4. Administer ADC and vehicle control (e.g., intravenously) according to a dosing schedule Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint 6. Euthanize mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Data_Analysis 7. Analyze tumor growth inhibition (TGI) and other relevant endpoints Endpoint->Data_Analysis

Workflow for an in vivo ADC efficacy study.

Protocol Details:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Establishment: Human cancer cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment: Once tumors reach a specified average volume, mice are randomized into treatment groups. The ADC is administered, typically intravenously, at one or more dose levels. A control group receives a vehicle or a non-binding antibody control.

  • Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Efficacy Endpoints: The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include tumor regression and survival.[15]

In Vivo MMP Inhibitor Efficacy Study

The in vivo evaluation of MMP inhibitors follows a similar xenograft model protocol as described for ADCs, with modifications to the drug administration route and endpoints.

Protocol Details:

  • Animal Model and Tumor Establishment: Similar to the ADC protocol, human tumor cells are implanted in immunocompromised mice.

  • Treatment: MMP inhibitors like marimastat are often orally bioavailable and administered daily via oral gavage.[16] Batimastat, being poorly soluble, has been administered intraperitoneally.[9][11]

  • Monitoring and Endpoints: In addition to tumor growth, studies with MMP inhibitors often focus on endpoints related to metastasis and angiogenesis. This can involve histological analysis of tissues (e.g., lungs) to count metastatic nodules or immunohistochemical staining to assess microvessel density within the tumor.[11]

Summary and Conclusion

The comparison between ADCs with the MC-GGFG linker and standard MMP inhibitors highlights a significant evolution in cancer therapy, moving from broad-spectrum enzyme inhibition to highly targeted drug delivery.

  • Specificity and Efficacy: ADCs like Enhertu, which utilize the MC-GGFG linker, have demonstrated remarkable clinical efficacy, particularly in HER2-expressing cancers.[7][17] Their high specificity, conferred by the monoclonal antibody, allows for the delivery of highly potent cytotoxic agents directly to cancer cells, leading to substantial tumor growth inhibition. The bystander effect further enhances their efficacy in heterogeneous tumors.[6] In contrast, early broad-spectrum MMP inhibitors such as marimastat and batimastat, while showing promise in preclinical models, have largely failed to translate this efficacy into clinical benefit in large-scale trials, often due to a lack of significant survival improvement and dose-limiting toxicities.[12][18][19]

  • Toxicity Profile: The targeted nature of ADCs is designed to minimize systemic exposure to the cytotoxic payload, thereby reducing off-target toxicity. However, they are associated with specific adverse effects related to the payload and on-target, off-tumor toxicity. For MMP inhibitors, a major challenge in clinical development has been off-target effects, particularly musculoskeletal toxicity, which arises from the inhibition of MMPs involved in normal tissue remodeling.[12][16][19]

  • Future Directions: The success of ADCs has spurred the development of numerous new constructs with different targets, linkers, and payloads. For MMP inhibitors, the focus has shifted towards developing more selective inhibitors that target specific MMPs highly expressed in tumors to improve efficacy and reduce side effects.[20][21] There is also interest in combining MMP inhibitors with other therapies, including immunotherapy.[20]

References

Confirming Target Engagement of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within a biological system is a critical step in preclinical and clinical development. This guide provides a comparative overview of four prominent biophysical assays for confirming the target engagement of molecules incorporating the cleavable peptide linker, MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH . This linker is a key component of the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (B607063) (Enhertu), which targets HER2-positive cancers.[1][2][3][4][5] The methodologies discussed are Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling (PAL).

Executive Summary of Comparative Methods

The choice of a target engagement assay depends on various factors, including the nature of the target, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or confirmation of interaction in a cellular environment). Below is a summary of the key quantitative outputs and characteristics of each method.

Method Key Quantitative Output(s) Throughput Cellular Context Label-Free
Cellular Thermal Shift Assay (CETSA) Thermal stabilization (ΔTm), Apparent EC50Low to HighYes (intact cells, lysates, tissues)Yes
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)LowNo (purified components)Yes
Surface Plasmon Resonance (SPR) Dissociation Constant (Kd), Association Rate (ka), Dissociation Rate (kd)Medium to HighNo (purified components)Yes
Photoaffinity Labeling (PAL) Identification of target protein(s)LowYes (in situ and in vivo)No (requires probe)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify and quantify target engagement in a physiologically relevant setting, such as intact cells or tissue lysates.[6][7][8][9] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[6]

Detailed Experimental Protocol
  • Cell Culture and Treatment: Culture target cells (e.g., HER2-expressing cell line for an ADC with the MC-GGFG linker) to a suitable density. Treat the cells with the test compound (e.g., the ADC) at various concentrations or with a vehicle control. Incubate for a sufficient duration to allow for cellular uptake and target binding.[10]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler.[10][11]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a lysis buffer. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[10]

  • Protein Quantification: Collect the supernatant and determine the amount of the target protein remaining in the soluble fraction. This can be done using various protein quantification methods, such as Western blotting, ELISA, or mass spectrometry.[11][12]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. For isothermal dose-response experiments, plot the soluble protein amount at a fixed temperature against the compound concentration to determine an apparent EC50 value.[11]

Visualization of CETSA Workflow

G cluster_workflow CETSA Experimental Workflow A Cell Treatment with ADC B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein D->E F Data Analysis (Melting Curve Shift) E->F

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15][16][17][18]

Detailed Experimental Protocol
  • Sample Preparation: Prepare purified target protein (e.g., the extracellular domain of HER2) and the ligand (e.g., the ADC or the antibody component) in the same buffer to minimize heat of dilution effects. The concentration of the ligand in the syringe is typically 10-20 times higher than the protein in the sample cell.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell while continuously monitoring the heat change.

  • Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells. The resulting data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualization of ITC Principle

G cluster_itc Isothermal Titration Calorimetry Principle Syringe Ligand (e.g., ADC) in Syringe Cell Target Protein in Sample Cell Syringe->Cell Titration Detector Heat Detector Cell->Detector Heat Change Output Binding Isotherm (Kd, ΔH, n) Detector->Output Signal Processing

Caption: The basic principle of Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides kinetic information about the binding event, including the association (on-rate) and dissociation (off-rate) of the complex.[19][20][21][22][23]

Detailed Experimental Protocol
  • Sensor Chip Preparation: Immobilize the ligand (e.g., the target protein, HER2) onto the surface of a sensor chip. This can be achieved through various chemistries, such as amine coupling.

  • System Priming: Equilibrate the SPR instrument with a running buffer that is compatible with the interacting molecules.

  • Analyte Injection: Inject a series of concentrations of the analyte (e.g., the ADC or antibody) over the sensor chip surface.

  • Data Acquisition: The instrument measures the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass on the sensor surface and is recorded in real-time as a sensorgram.

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualization of SPR Workflow

G cluster_spr Surface Plasmon Resonance Workflow Immobilize Immobilize Ligand (Target Protein) on Sensor Chip Inject Inject Analyte (ADC) Immobilize->Inject Detect Detect Change in Refractive Index Inject->Detect Analyze Generate Sensorgram (ka, kd, Kd) Detect->Analyze

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Photoaffinity Labeling (PAL)

PAL is a powerful technique for identifying the direct binding partners of a compound within a complex biological mixture, such as a cell lysate or even in living cells.[24][25][26][27] It involves the use of a photo-reactive probe that, upon activation with UV light, forms a covalent bond with its target protein.

Detailed Experimental Protocol
  • Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle) into the structure of the ligand of interest (in this case, a derivative of the ADC's payload or linker).

  • Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate or intact cells).

  • UV Crosslinking: Irradiate the sample with UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond between the probe and its binding partner(s).

  • Enrichment and Identification: If a reporter tag like biotin was used, enrich the crosslinked proteins using affinity purification (e.g., streptavidin beads). The enriched proteins are then identified using mass spectrometry.

  • Validation: Validate the identified targets using orthogonal methods, such as Western blotting or by performing competition experiments where the binding of the photoaffinity probe is competed away by an excess of the unlabeled parent compound.

Visualization of PAL Principle

G cluster_pal Photoaffinity Labeling Principle Probe Photoaffinity Probe (Ligand + Photoreactive Group + Tag) Incubate Incubation Probe->Incubate Target Target Protein Target->Incubate UV UV Irradiation Incubate->UV Covalent Covalent Bond Formation UV->Covalent Identify Target Identification (Mass Spectrometry) Covalent->Identify

Caption: The fundamental principle of the Photoaffinity Labeling (PAL) technique.

ADC Signaling and Payload Delivery Pathway

The this compound linker is part of an ADC, and its target engagement is intrinsically linked to the ADC's mechanism of action. The following diagram illustrates the general pathway of an ADC from binding to its cell-surface target to the release of its cytotoxic payload.

G cluster_adc_pathway ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Cell Surface Receptor (e.g., HER2) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage by Lysosomal Enzymes (e.g., Cathepsins) Lysosome->Cleavage Payload Payload Release Cleavage->Payload Target Intracellular Target (e.g., DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: The signaling pathway of an antibody-drug conjugate (ADC).

References

A Comparative Analysis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH Analogs in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers for antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic index, balancing plasma stability with efficient payload release within target tumor cells. The tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), a key component of the highly successful ADC, Enhertu (trastuzumab deruxtecan), has garnered significant interest. This guide provides an objective comparative analysis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH and its analogs, focusing on their performance and supported by experimental data.

Introduction to Peptide Linkers in ADCs

Peptide linkers are designed to be stable in systemic circulation and to be cleaved by specific proteases that are highly active within the lysosomes of tumor cells, such as cathepsins. The MC- (Maleimido Caproyl) group allows for conjugation to the antibody, while the PABC- (p-aminobenzyl carbamate) or similar self-immolative spacer, ensures the efficient release of the unmodified payload following enzymatic cleavage of the peptide sequence. The Gly-Gly-Phe-Gly sequence is recognized and cleaved by lysosomal proteases, initiating the release of the cytotoxic drug.

Comparative Performance of GGFG and its Analogs

The performance of a peptide linker is primarily assessed by its plasma stability, cleavage kinetics by target enzymes, and the resulting in vitro and in vivo efficacy of the ADC. This section compares the GGFG linker with other relevant di- and tetrapeptide analogs.

Enzymatic Cleavage and Stability

The GGFG linker is noted for its high stability in the bloodstream, which minimizes premature payload release and associated off-target toxicity.[1] Interestingly, while initially thought to be a substrate for Cathepsin B, studies have shown that the GGFG linker is more efficiently cleaved by Cathepsin L, with minimal activity from Cathepsin B.[1] In contrast, the widely used dipeptide linker Val-Cit (VC) is cleaved by both Cathepsin B and L.[2]

One study identified that ADCs with GGFG and Lysine (K) linkers exhibited the slowest payload release rates in lysosomal extracts. In contrast, linkers such as Val-Lys (VK) and Phe-Lys (FK) resulted in more rapid payload release.[3] Another study comparing various tetrapeptide linkers found that Gly-Pro-Leu-Gly (GPLG) exhibited the fastest cleavage by Cathepsin B within the first 30 minutes of the assay and demonstrated high stability in both human and rat plasma.[4][5]

The table below summarizes the available data on the enzymatic cleavage and stability of different peptide linkers.

Linker SequencePrimary Cleaving Enzyme(s)Relative Cleavage Rate/StabilityReference(s)
Gly-Gly-Phe-Gly (GGFG) Cathepsin L >> Cathepsin BSlower lysosomal release; High plasma stability[1][3]
Val-Cit (VC) Cathepsin B, Cathepsin LStandard benchmark for cleavage[1][2]
Val-Ala (VA) Cathepsin BCleaved at approximately half the rate of Val-Cit[]
Phe-Lys (FK) Cathepsin BCleaved ~30-fold faster than Val-Cit[]
Val-Lys (VK) Cathepsin BFaster payload release than GGFG and VC[3]
Gly-Phe-Leu-Gly (GFLG) Cathepsin BSlower cleavage than GPLG[4][5]
Gly-Pro-Leu-Gly (GPLG) Cathepsin BFastest cleavage among GFLG, VC, and VA in one study[4][5]
Glu-Val-Cit (EVCit) Cathepsin BImproved stability in mouse plasma compared to VC[7]
In Vitro Cytotoxicity of ADCs

The efficiency of linker cleavage directly impacts the in vitro cytotoxicity of the corresponding ADC. The following table presents IC50 values for non-targeted ADCs with different linkers against various cancer cell lines. It is important to note that in this study, some linkers (e.g., VK, FK) led to potent cytotoxicity regardless of the targeting antibody, suggesting a degree of linker instability in the assay medium, while others, including GGFG and VC, showed more target-dependent cytotoxicity.[3]

LinkerEBC-1 IC50 (nM)HT-29 IC50 (nM)HCC827 IC50 (nM)BT-20 IC50 (nM)
GGFG >60>60>60>60
VCit >60>60>60>60
VA >60601116
VK 107.93.24.0
FK 4.0>60>60>60
K >6016>30>30

Data from a study using non-targeted palivizumab hemiasterlin (B1673049) ADCs.[8]

Pharmacokinetics

The pharmacokinetic profile of an ADC is heavily influenced by the stability of its linker. The GGFG linker, as part of Enhertu, contributes to the ADC's long half-life of approximately 5.7 days.[8] A population pharmacokinetic analysis of trastuzumab deruxtecan (B607063) showed that the exposures were similar across different patient populations, supporting a consistent dosing regimen.[9] Modifications to the Val-Cit linker, such as the addition of a glutamic acid residue (Glu-Val-Cit), have been shown to dramatically improve the ADC half-life in mouse models from 2 days to 12 days.[7]

Experimental Protocols

In Vitro Enzymatic Cleavage Assay

This assay determines the rate at which a peptide linker is cleaved by a specific enzyme.

Materials:

  • Purified enzyme (e.g., recombinant human Cathepsin B or L)

  • Peptide linker-drug conjugate or a fluorogenic peptide substrate

  • Assay Buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a C18 column or a fluorometer

Procedure:

  • Enzyme Activation: If necessary, pre-incubate the enzyme in the assay buffer with an activating agent (e.g., DTT for Cathepsin B) for 15 minutes at 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer and the peptide linker substrate to the desired final concentration. Start the reaction by adding the activated enzyme.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analysis:

    • HPLC: Analyze the quenched samples by reverse-phase HPLC to measure the decrease in the intact substrate and the increase in the cleavage product over time.

    • Fluorometry: If using a fluorogenic substrate, monitor the increase in fluorescence over time.

  • Data Analysis: Plot the percentage of cleavage or product concentration against time to determine the initial reaction rate. For detailed kinetics, perform the assay at multiple substrate concentrations to determine Km and kcat values.[10]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma.

Materials:

  • Antibody-drug conjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • ADC Isolation: Isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analysis: Analyze the intact ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss. Alternatively, the plasma can be analyzed for the presence of the released payload.[11]

Cell-Based Cytotoxicity Assay

This assay measures the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (and a negative control cell line)

  • Complete cell culture medium

  • Antibody-drug conjugate

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period of time (e.g., 72-120 hours).

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Plot cell viability against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing Pathways and Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity Enzymatic_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - ADC/Substrate - Enzyme (e.g., Cathepsin) - Assay Buffer Incubation Incubate ADC/Substrate with Enzyme at 37°C Reagents->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC_MS HPLC or LC-MS Analysis Quench->HPLC_MS Fluorometry Fluorometric Analysis (if applicable) Quench->Fluorometry Data_Analysis Data Analysis: - Plot Cleavage vs. Time - Determine Rate (kcat/Km) HPLC_MS->Data_Analysis Fluorometry->Data_Analysis

References

Benchmarking MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Protease-Cleavable Linker Against Established Protease Inhibitors

MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a key component in the field of targeted drug delivery, functioning as a cleavable linker in Antibody-Drug Conjugates (ADCs).[1][2][3][][5][6] Its core tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is designed to be recognized and cleaved by specific proteases that are often overexpressed in the tumor microenvironment, such as Cathepsin B and certain Matrix Metalloproteinases (MMPs).[7][8][9] This targeted cleavage facilitates the release of a cytotoxic payload directly at the site of action, enhancing therapeutic efficacy while minimizing systemic toxicity.

This guide provides a comprehensive benchmark of the GGFG peptide motif's performance by comparing its enzymatic cleavage, a measure of its intended function, against the inhibitory activity of well-characterized, potent inhibitors of the same protease families. This comparison will offer researchers, scientists, and drug development professionals a clear perspective on the molecular interactions governing the linker's mechanism of action relative to established ligands targeting these critical enzymes.

Quantitative Comparison: Substrate Cleavage vs. Enzyme Inhibition

Table 1: Inhibitory Potency of Known Matrix Metalloproteinase (MMP) Inhibitors

InhibitorTarget MMPIC50 (nM)
Batimastat MMP-13[3][10][11][12][13]
MMP-24[3][10][11][12][13]
MMP-320[3][10][11][12][13]
MMP-76[3][10][11][12][13]
MMP-94[3][10][11][12][13]
Marimastat MMP-15[1][2][][14]
MMP-26[1][2][][14]
MMP-713[1][2][][14]
MMP-93[1][2][][14]
MMP-149[1][2][][14]

Table 2: Inhibitory Potency of a Known Cathepsin B Inhibitor

InhibitorTargetIC50 (nM)pH Condition
CA-074 Cathepsin B64.6[7][15]
445.5[7][15]
7237.2[7][15]

Table 3: Kinetic Parameters for the Cleavage of a GGFG-like Peptide by MMPs

While specific kcat/Km values for the this compound linker are not publicly available, studies on similar peptide substrates provide insight into the efficiency of cleavage by MMPs. For example, a peptide containing the Gly-Phe-Leu-Gly sequence, which is structurally analogous to the GGFG motif, has been shown to be effectively cleaved by MMP-2 and MMP-9. The GGFG linker itself is reported to be efficiently cleaved by Cathepsin B, a critical mechanism for payload release in ADCs like DS-8201a.[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of protease inhibition and substrate cleavage.

Protocol 1: Fluorogenic Assay for Matrix Metalloproteinase (MMP) Inhibition

This protocol describes a common method to determine the inhibitory activity of compounds like Batimastat and Marimastat against a specific MMP.

1. Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnSO4, 0.01% Brij-35, pH 7.5
  • Test inhibitors (e.g., Batimastat, Marimastat) dissolved in DMSO
  • 96-well black microplate
  • Fluorescence microplate reader

2. Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
  • Enzyme Preparation: Dilute the recombinant active MMP enzyme to a working concentration in ice-cold Assay Buffer.
  • Assay Setup: To the wells of the 96-well plate, add 50 µL of Assay Buffer, 10 µL of the diluted inhibitor solution, and 20 µL of the diluted enzyme solution. Incubate at 37°C for 15 minutes.
  • Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to each well to initiate the reaction.
  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 328 nm and an emission wavelength of 393 nm. Readings are typically taken every 1-2 minutes for 30-60 minutes.
  • Data Analysis: Determine the reaction rate from the linear portion of the fluorescence vs. time curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]

Protocol 2: Fluorogenic Assay for Cathepsin B Activity and Inhibition

This protocol outlines a method to measure the activity of Cathepsin B and the potency of its inhibitors, such as CA-074.

1. Materials:

  • Purified human Cathepsin B
  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH adjusted to the desired value (e.g., 4.6, 5.5, or 7.2)
  • Test inhibitor (e.g., CA-074) dissolved in an appropriate solvent
  • 96-well black microplate
  • Fluorescence microplate reader

2. Procedure:

  • Enzyme Activation: Pre-incubate the purified Cathepsin B in the Assay Buffer containing DTT for 15 minutes at 37°C to ensure the active site cysteine is reduced.
  • Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells containing the activated enzyme and incubate for a further 15 minutes at 37°C.
  • Reaction Initiation: Add the fluorogenic Cathepsin B substrate to each well.
  • Fluorescence Measurement: Monitor the increase in fluorescence over time using an excitation wavelength of 360 nm and an emission wavelength of 460 nm for an AMC-based substrate.
  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape

The following diagrams illustrate the signaling pathways involving MMPs and Cathepsin B, as well as the experimental workflow for evaluating protease activity.

MMP_Signaling_Pathway GF Growth Factors (EGF, FGF, etc.) Receptor Tyrosine Kinase Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB NF-κB Pathway Cytokines->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K AP1 AP-1 MAPK->AP1 PI3K->NFkB MMP_Gene MMP Gene Transcription NFkB->MMP_Gene AP1->MMP_Gene ProMMP Pro-MMPs MMP_Gene->ProMMP ActiveMMP Active MMPs ProMMP->ActiveMMP Activation ECM_Degradation ECM Degradation ActiveMMP->ECM_Degradation Cell_Migration Cell Migration & Invasion ActiveMMP->Cell_Migration Angiogenesis Angiogenesis ActiveMMP->Angiogenesis

Caption: Simplified signaling pathway for MMP induction in cancer.

Cathepsin_B_Pathway Extracellular Extracellular Pro-Cathepsin B Endocytosis Endocytosis Extracellular->Endocytosis Endosome Early/Late Endosome (pH drop) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Active_CatB Active Cathepsin B Lysosome->Active_CatB Activation ADC Antibody-Drug Conjugate (with GGFG linker) Active_CatB->ADC Cleavage of GGFG Linker ECM_Deg ECM Degradation (if secreted) Active_CatB->ECM_Deg Secretion ADC->Endocytosis Payload Payload Release ADC->Payload Apoptosis Apoptosis Payload->Apoptosis Protease_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Incubate Incubate Enzyme with Inhibitor Prepare->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Disposal of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, a cleavable peptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar peptide-based ADC linkers and cytotoxic compounds.

Immediate Safety and Handling

While the linker itself may have lower intrinsic toxicity compared to the cytotoxic payloads it connects, it is crucial to handle it with care as part of a potent ADC system.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of appropriate personal protective equipment (PPE), such as a lab coat, safety glasses, and chemical-resistant gloves.[2] All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.[1]

In the event of a spill, the area should be immediately contained. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated.[2]

Core Disposal Principles

The fundamental principle for the disposal of any laboratory chemical is adherence to local, state, and federal regulations.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[2] Most research peptides are disposed of as chemical waste.[2]

Given that this compound is a component of ADCs, which are designed to be cytotoxic, all waste generated should be treated as potentially hazardous.[1][3]

Step-by-Step Disposal Protocol

The following protocol provides a step-by-step guide for the disposal of this compound and associated waste.

Waste Segregation and Collection
  • Designated Waste Containers: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.[4]

  • Sharps: All needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated "Cytotoxic Sharps" container, which is typically color-coded purple.[4]

Decontamination and Inactivation

For liquid waste containing the peptide linker, a chemical inactivation step is recommended prior to disposal to degrade the peptide structure.

  • Chemical Degradation: In a chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).[2]

  • Inactivation Procedure: Slowly add the 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.[2]

  • Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]

  • Neutralization: After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations. This can typically be achieved by adding a reducing agent like sodium bisulfite until the solution is neutral.

  • Final Disposal: The neutralized solution should be collected as hazardous chemical waste. Do not pour it down the sanitary sewer unless explicitly authorized by your institution's EHS department.[2][4]

Disposal of Solid Waste
  • Contaminated Labware: Solid waste such as contaminated gloves, pipette tips, and paper towels should be collected in the designated hazardous waste container.

  • Empty Containers: Empty vials that originally contained the compound should be triple-rinsed with an appropriate solvent (e.g., the solvent used to dissolve the compound). The rinsate must be collected as hazardous chemical waste.[5] After rinsing, deface the original label and dispose of the container as directed by your institution's policies, which may allow for disposal as regular laboratory glass or plastic waste.[2][5]

Data on Decontamination

ParameterValueReference
Decontaminating Agent10% Sodium Hypochlorite (Bleach) Solution[2]
Ratio (Bleach:Waste)At least 1:10[2]
Minimum Contact Time30 minutes[2]

Experimental Workflow for Disposal

G cluster_waste_generation Waste Generation cluster_liquid_waste Liquid Waste Disposal cluster_solid_waste Solid Waste Disposal A This compound (Solid or Solution) C Collect Liquid Waste A->C G Triple-Rinse Empty Vials A->G B Contaminated Labware (Gloves, Tips, Vials) F Collect Solid Waste B->F D Chemical Inactivation (10% Bleach, 30 min) C->D E Neutralization (if required) D->E I Hazardous Waste Container E->I F->I H Collect Rinsate G->H H->I

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship in ADC Context

ADC_Structure Antibody Antibody (mAb) Linker This compound Cleavable Linker Antibody->Linker conjugated to ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Drug Cytotoxic Drug (Payload) Linker->Drug carries Linker->ADC Drug->ADC

Caption: The role of the peptide linker in an Antibody-Drug Conjugate (ADC).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.